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Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the , a novel imidazole-containing scaffold. Given the absence of extensive published data for this specific molecule, this document serves as a predictive and methodological guide. It outlines the foundational molecular attributes, predicted physicochemical parameters, and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to empower researchers in generating robust and reliable data packages essential for drug discovery and development. This guide is structured to build from fundamental principles to practical application, incorporating visual workflows and data presentation formats for clarity and ease of use.

Foundational Molecular Profile

A thorough understanding of a compound's basic molecular characteristics is the cornerstone of any physicochemical assessment. These intrinsic properties dictate the molecule's behavior in more complex biological and chemical systems.

1.1. Chemical Structure and Calculated Properties

The structure of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol reveals a chiral secondary alcohol linked to a methylated imidazole ring. This arrangement has significant implications for its properties, including its potential for stereospecific interactions and its acid-base behavior.

  • IUPAC Name: 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

  • Molecular Formula: C₉H₁₆N₂O

  • Key Structural Features:

    • A 1-methyl-1H-imidazole ring, which acts as a key basic center.

    • A butan-2-ol side chain, introducing a hydroxyl group (a hydrogen bond donor and acceptor) and a chiral center at the C2 position.

    • Two rotatable bonds, suggesting conformational flexibility.

The fundamental calculated properties are summarized in the table below.

PropertyValueSource
Molecular Weight 168.24 g/mol Calculated
Monoisotopic Mass 168.12626 DaCalculated
Hydrogen Bond Donors 1 (hydroxyl group)Structural Analysis
Hydrogen Bond Acceptors 2 (imidazole nitrogen, hydroxyl oxygen)Structural Analysis
Rotatable Bonds 2Structural Analysis
Topological Polar Surface Area (TPSA) 41.07 ŲCalculated (based on similar structures[1])

1.2. Stereochemistry

The presence of a chiral center at the C2 position of the butanol side chain means the molecule can exist as two enantiomers, (R)- and (S)-3-(1-methyl-1H-imidazol-2-yl)butan-2-ol. It is critical for drug development purposes to either synthesize and test a single enantiomer or to characterize the racemic mixture, as stereoisomers can have vastly different pharmacological and toxicological profiles.

Predicted Physicochemical Landscape

Based on its structure and data from analogous compounds, we can predict the key physicochemical parameters that govern the absorption, distribution, metabolism, and excretion (ADME) profile of this molecule.

ParameterPredicted Value/RangeRationale & Significance
pKa (Conjugate Acid) ~7.0 - 7.4The N-methylated imidazole ring is the primary basic center. Its pKa is expected to be slightly higher than that of imidazole itself (~7.0) due to the electron-donating effect of the methyl group.[2] This value is critical as it determines the ionization state at physiological pH (7.4), which profoundly impacts solubility, permeability, and target binding.
logP (Octanol/Water) 0.5 - 1.5This estimated range suggests moderate lipophilicity. The imidazole and alcohol functions provide hydrophilicity, while the butyl chain and methyl group contribute to lipophilicity. LogP is a key indicator of a drug's ability to cross cell membranes.[3][4]
Aqueous Solubility Moderate to HighThe presence of a basic, ionizable center (imidazole) and a polar hydroxyl group suggests that the compound will exhibit reasonable aqueous solubility, particularly at pH values below its pKa where it will exist as a charged cation.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, self-validating protocols for the empirical determination of the critical physicochemical parameters. The rationale behind each major step is provided to ensure a deep understanding of the methodology.

3.1. Determination of Acid Dissociation Constant (pKa)

The pKa dictates the extent of ionization of a molecule at a given pH. For a basic compound like 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol, this is a crucial parameter. Potentiometric titration is the gold-standard method for its determination.[5][6][7][8]

Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[5][6]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent if solubility is limited. A constant ionic strength is maintained throughout the titration by using a background electrolyte like 0.15 M KCl.[5][6]

  • Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[5][6]

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

  • Data Analysis: Plot the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[5]

Causality Note: The use of a constant ionic strength medium minimizes changes in activity coefficients, ensuring that the measured potential changes are directly related to changes in the concentration of H⁺ ions. Nitrogen purging is essential because atmospheric CO₂ can dissolve to form carbonic acid, which would consume the titrant and lead to an inaccurate pKa value.

Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare ~1mM Sample in 0.15M KCl Purge Purge with N2 PrepareSample->Purge Titrate Titrate with 0.1M HCl Purge->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

3.2. Determination of Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's membrane permeability and overall ADME properties. The shake-flask method is the definitive technique for its measurement.[7][9][10][11][12]

Protocol: logP Determination by the Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD measurement) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Accurately weigh the test compound and dissolve it in one of the pre-saturated phases. Add a precise volume of the second pre-saturated phase. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases.[13]

  • Equilibration: Vigorously shake the biphasic mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C). Allow the phases to separate completely, often by letting them stand overnight or by centrifugation.[11]

  • Phase Separation & Sampling: Carefully separate the two phases. Improper separation is a common source of error, especially for highly lipophilic compounds.[9] Aspirate an aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).

Causality Note: Pre-saturation of the solvents is a critical step. n-Octanol has a non-negligible solubility in water (and vice-versa). Failing to pre-saturate the phases before the experiment would cause the phase volumes to change during equilibration, leading to an inaccurate partition coefficient.

Workflow for Shake-Flask logP Determination

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate n-Octanol and Water Dissolve Dissolve Compound in one phase Saturate->Dissolve Mix Add second phase & Shake to Equilibrate Dissolve->Mix Separate Separate Phases (Centrifugation) Mix->Separate Quantify Quantify Concentration in each phase (HPLC) Separate->Quantify Calculate Calculate logP Quantify->Calculate

Caption: Workflow for logP determination by the shake-flask method.

3.3. Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent and is a fundamental property for drug development. The shake-flask method is also the gold standard for this measurement.[14][15][16][17]

Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing the aqueous medium of interest (e.g., pH 7.4 phosphate buffer). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that true thermodynamic equilibrium is reached.[15][16]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • pH Measurement: Measure the pH of the final saturated solution to ensure it has not deviated from the initial buffer pH.[16]

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.[14]

Causality Note: It is crucial to confirm that equilibrium has been reached. This is done by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration is no longer increasing.[16] Filtration is a critical step to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

Workflow for Thermodynamic Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AddExcess Add Excess Solid to Buffer Equilibrate Agitate for 24-48h at constant temp. AddExcess->Equilibrate Separate Centrifuge & Filter Supernatant Equilibrate->Separate MeasurepH Measure Final pH Separate->MeasurepH Quantify Quantify Concentration of Filtrate (HPLC) MeasurepH->Quantify

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic and Structural Characterization

While physicochemical properties describe the behavior of the molecule, spectroscopic techniques are required to confirm its identity and structure.

4.1. Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic features for 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol, based on known data for imidazole and alkyl alcohol moieties.[18][19][20][21]

TechniqueExpected Features
¹H NMR - Imidazole Protons: Two singlets or doublets in the aromatic region (~6.8-7.7 ppm).- N-Methyl Group: A sharp singlet around 3.6-3.8 ppm.- Alkyl Chain Protons: Multiplets in the aliphatic region (0.9-4.0 ppm), with the CH-OH proton showing a characteristic shift.- OH Proton: A broad singlet, exchangeable with D₂O.
¹³C NMR - Imidazole Carbons: Three distinct signals in the aromatic region (~120-145 ppm).- N-Methyl Carbon: A signal around 33-35 ppm.- Alkyl Chain Carbons: Four signals in the aliphatic region, with the C-OH carbon resonating around 65-75 ppm.
FT-IR - O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹.- C-H Stretches: Absorptions around 2850-3000 cm⁻¹ (aliphatic) and 3100-3150 cm⁻¹ (aromatic).- C=N and C=C Stretches: Bands in the 1450-1650 cm⁻¹ region characteristic of the imidazole ring.
Mass Spec. - (ESI+) : A prominent [M+H]⁺ ion at m/z 169.13.

Synthesis and Purity Considerations

A plausible synthetic strategy for 2-substituted imidazoles involves the reaction of an appropriately functionalized starting material with the imidazole ring, often through methods like the Debus or Radiszewski synthesis, or by activating the imidazole C2 position.[22][23][24] Post-synthesis, rigorous purification, typically by column chromatography, is mandatory. The purity of the final compound must be assessed and confirmed to be >95% (preferably >98%) by a combination of HPLC, NMR, and LC-MS before commencing physicochemical characterization.

High-Level Synthesis and Characterization Workflow

Synthesis_Workflow Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity & Identity Check (HPLC, NMR, LC-MS) Purification->Purity_Check Purity_Check->Purification If Purity <98% PhysChem Physicochemical Characterization (pKa, logP, Sol.) Purity_Check->PhysChem If Purity >98%

Caption: General workflow for synthesis and characterization.

Conclusion

This guide provides a robust framework for the comprehensive physicochemical characterization of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol. By combining predictive analysis with detailed, validated experimental protocols, researchers can systematically generate the high-quality data required to evaluate its potential as a drug development candidate. Adherence to the principles of experimental design, particularly regarding system calibration, equilibrium conditions, and sample purity, is paramount for ensuring the integrity and trustworthiness of the resulting data.

References

Click to expand
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Ferreira, L., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Google Patents. (1998). WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles.
  • Singh, R., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. PubMed Central. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Yildirim, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Scribd. (n.d.). Shake Flask Method. [Link]

  • University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. [Link]

  • ResearchGate. (n.d.). Calculated log P values for imidazole derivatives A-C. [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • ResearchGate. (2016). Prediction of antimicrobial activity of imidazole Derivatives by artificial neural networks. [Link]

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  • IOSR Journal. (2026). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. [Link]

  • 1PlusChem. (n.d.). 1338954-25-8 | 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one. [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. [Link]

  • Reviews on Clinical Pharmacology and Drug Therapy. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. [Link]

  • Asian Journal of Chemistry. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. [Link]

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Sources

Exploratory

discovery and history of imidazole-based alcohols

An In-Depth Technical Guide to the Discovery and History of Imidazole-Based Alcohols Introduction The imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Imidazole-Based Alcohols

Introduction

The imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and biochemistry.[1][2][3] Its unique electronic properties, ability to act as both a weak acid and a weak base, and its presence in vital biological molecules like the amino acid histidine and the hormone histamine have made it a "privileged structure" in drug discovery.[2][4] This guide delves into the fascinating history and discovery of a specific, yet profoundly impactful, subclass: imidazole-based alcohols. These compounds, which feature a hydroxyl group appended to a molecule containing an imidazole moiety, are integral to a range of therapeutic agents, most notably in the realm of antifungal and anti-ulcer medications. We will explore the key scientific milestones, from the initial synthesis of the parent imidazole ring to the development of blockbuster drugs, providing in-depth technical details on their synthesis, mechanism of action, and the scientific rationale behind their development.

The Genesis of Imidazole Chemistry: Early Syntheses

The story of imidazole-based compounds begins in the mid-19th century. In 1858, the German chemist Heinrich Debus first reported the synthesis of the parent imidazole ring, which he initially named "glyoxaline".[4][5][6] This pioneering synthesis involved the condensation of glyoxal and formaldehyde in the presence of ammonia.[2][3][4][5] While this method produced the desired heterocycle, the yields were often low.[2][5]

A more general and versatile method for synthesizing substituted imidazoles was later developed and is now known as the Debus-Radziszewski imidazole synthesis.[7][8][9] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[7][10] This reaction is a cornerstone of imidazole synthesis and is still used commercially to produce a variety of imidazole derivatives.[7] The generally accepted mechanism, though not definitively certain, proceeds in two main stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring.[7][10]

dot graph Debus_Radziszewski_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Dicarbonyl [label="1,2-Dicarbonyl"]; Ammonia1 [label="2 NH₃"]; Diimine [label="Diimine Intermediate"]; Aldehyde [label="Aldehyde (R-CHO)"]; Imidazole [label="Substituted Imidazole"];

Dicarbonyl -> Diimine [label="Condensation"]; Ammonia1 -> Diimine; Diimine -> Imidazole [label="Condensation"]; Aldehyde -> Imidazole; } Caption: The Debus-Radziszewski imidazole synthesis pathway.

Nature's Imidazoles: Histamine and Pilocarpine

Long before the advent of synthetic imidazole-based drugs, nature had already harnessed the power of this heterocyclic ring. Two prominent examples are histamine and pilocarpine.

Histamine , a biogenic amine synthesized from the amino acid histidine, was first synthesized in 1907.[11][12] Its profound physiological effects were first described in 1910 by Sir Henry Dale and Patrick Laidlaw.[11][12] Histamine plays a crucial role in a variety of physiological and pathological processes, including allergic reactions, inflammation, and the regulation of gastric acid secretion.[11][12][13][14][15] It exerts its effects by interacting with four distinct G-protein coupled receptors: H1, H2, H3, and H4.[11][13] The discovery of histamine and its receptors paved the way for the development of antihistamines, a major class of drugs for treating allergies and, later, for controlling stomach acid.[11][14]

Pilocarpine is a naturally occurring imidazole alkaloid isolated in 1874 from the leaves of the South American plant Pilocarpus.[16][17] It is a parasympathomimetic agent that acts as a non-selective muscarinic receptor agonist. For over a century, pilocarpine has been a mainstay in the treatment of glaucoma and xerostomia (dry mouth).[16][17] The biosynthesis of pilocarpine is believed to involve the amino acid L-histidine as a precursor for the imidazole ring.[18] The total synthesis of pilocarpine has been achieved through various routes, often involving the construction of the lactone ring followed by the introduction of the imidazole moiety.[18][19]

The Rise of Synthetic Imidazole-Based Alcohols in Medicine

The therapeutic potential of synthetic imidazole-containing compounds, particularly those with an alcohol functionality, became evident in the mid-20th century with the development of antifungal agents.

The Azole Antifungals: A Revolution in Mycology

The discovery of the azole class of antifungal drugs in the 1960s was a major breakthrough in the treatment of fungal infections.[20] These synthetic compounds are broadly classified into two groups based on the number of nitrogen atoms in the azole ring: imidazoles (two nitrogens) and triazoles (three nitrogens).[20] Many of the early and highly successful azole antifungals were imidazole-based alcohols.

Mechanism of Action: Targeting Ergosterol Synthesis

The primary mechanism of action for most azole antifungals is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase.[20][21][22] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[21][22][23] By inhibiting 14α-demethylase, azoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors in the fungal cell membrane.[20][22][23] This disruption increases membrane permeability and impairs the function of membrane-bound enzymes, ultimately leading to fungal cell death.[20][22]

dot graph Azole_Antifungal_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Lanosterol [label="Lanosterol"]; Demethylase [label="14α-demethylase\n(Fungal CYP450)"]; Ergosterol [label="Ergosterol"]; FungalCellMembrane [label="Intact Fungal\nCell Membrane"]; Azole [label="Imidazole-based Alcohol\n(e.g., Miconazole)"]; Inhibition [shape=point, style=invis];

Lanosterol -> Demethylase; Demethylase -> Ergosterol; Ergosterol -> FungalCellMembrane; Azole -> Inhibition [arrowhead=none]; Inhibition -> Demethylase [label="Inhibition"]; } Caption: Mechanism of action of azole antifungal agents.

Key Imidazole-Based Antifungal Alcohols:
  • Miconazole: One of the earliest and most successful imidazole antifungals, miconazole is used to treat a wide range of fungal infections, including ringworm, athlete's foot, and vaginal yeast infections.[21] It is known to have a dual mechanism of action, not only inhibiting ergosterol synthesis but also inhibiting peroxidases, leading to the accumulation of reactive oxygen species within the fungal cell.[20]

  • Bifonazole: Patented in 1974 and approved for medical use in 1983, bifonazole also possesses a dual mode of action.[24] It inhibits two distinct steps in the ergosterol biosynthesis pathway, which contributes to its fungicidal properties against dermatophytes.[23][24]

    Synthesis of Bifonazole: The synthesis of bifonazole typically involves a multi-step process.[24][25][26] A common route starts with the Friedel-Crafts acylation of biphenyl with benzoyl chloride to produce 4-phenylbenzophenone.[24] This ketone is then reduced to the corresponding alcohol, which is subsequently halogenated.[24] The final step involves the amination of the halogenated intermediate with imidazole to yield bifonazole.[24]

    StepReactantsProduct
    1Biphenyl, Benzoyl Chloride4-Phenylbenzophenone
    24-Phenylbenzophenone, Sodium Borohydride(Biphenyl-4-yl)-phenyl-methanol
    3(Biphenyl-4-yl)-phenyl-methanol, Thionyl Chloride4-(Chloro(phenyl)methyl)biphenyl
    44-(Chloro(phenyl)methyl)biphenyl, ImidazoleBifonazole
  • Prochloraz: First reported in 1977, prochloraz is a widely used agricultural fungicide.[27] Its synthesis involves a multi-step process starting from 2,4,6-trichlorophenol and dichloroethane.[27][28] The final steps involve reaction with propylamine and imidazole.[27] The hydrolysis of prochloraz under strongly acidic conditions can lead to the formation of its metabolite, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine.[29]

Proton Pump Inhibitors: Taming Gastric Acid

The development of proton pump inhibitors (PPIs) in the 1980s revolutionized the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[30][31][32][33] These drugs are among the most widely prescribed medications globally.[32] The core structure of most PPIs is a substituted benzimidazole.

Omeprazole: The First-in-Class PPI

Omeprazole, discovered in 1979, was the first PPI to be marketed.[31][34] Its development stemmed from research aimed at finding an antisecretory drug.[34] The key to its action is its accumulation in the acidic environment of the parietal cells of the stomach, where it is converted to its active form, a sulfenamide.[31] This active metabolite then irreversibly inhibits the H+/K+ ATPase (the proton pump), the final step in gastric acid secretion.[31][32]

Synthesis of Omeprazole: The synthesis of omeprazole is a multi-step process that has been refined over the years.[30] A common synthetic route involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation.[30] Specifically, a nucleophilic substitution reaction occurs between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to form a thioether intermediate.[30][35] This intermediate is then oxidized to the final sulfoxide product, omeprazole.[30][35][36]

Experimental Protocol: Synthesis of Omeprazole Intermediate

The following is a representative protocol for the synthesis of the thioether intermediate in the production of omeprazole:

  • Preparation of the Benzimidazole Solution:

    • In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.[35]

    • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it is completely dissolved.[35]

    • Cool the reaction mixture to below 10°C.[35]

  • Preparation of the Pyridine Solution:

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[35]

  • Coupling Reaction:

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[35]

    • Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.[35]

  • Workup and Isolation:

    • Cool the reaction mixture to 10°C and add 500 mL of water.

    • Stir the mixture for 12 hours.

    • Collect the resulting white solid by suction filtration and dry to obtain 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole.[35]

dot graph Omeprazole_Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Benzimidazole [label="2-Mercapto-5-\nmethoxybenzimidazole"]; Pyridine [label="2-Chloromethyl-4-methoxy-\n3,5-dimethylpyridine HCl"]; Base [label="NaOH, Ethanol"]; Coupling [label="Nucleophilic\nSubstitution"]; Thioether [label="Thioether Intermediate\n(Pyrmetazole)"]; Oxidation [label="Oxidation\n(e.g., m-CPBA)"]; Omeprazole [label="Omeprazole"];

Benzimidazole -> Coupling; Pyridine -> Coupling; Base -> Coupling; Coupling -> Thioether; Thioether -> Oxidation; Oxidation -> Omeprazole; } Caption: A simplified workflow for the synthesis of omeprazole.

Conclusion

The journey of imidazole-based alcohols, from the foundational discovery of the imidazole ring to the development of life-changing pharmaceuticals, is a testament to the power of organic and medicinal chemistry. The unique properties of the imidazole moiety have allowed for the creation of a diverse array of therapeutic agents that have had a profound impact on human health. The antifungal agents, by targeting a key enzyme in fungal cell membrane synthesis, have provided effective treatments for a wide range of mycoses. The proton pump inhibitors, through their targeted action on the gastric proton pump, have transformed the management of acid-related diseases. The ongoing research in this field continues to explore the vast potential of the imidazole scaffold, promising new and improved therapies for the future.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia.
  • Miconazole - Wikipedia.
  • Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers - Benchchem.
  • Miconazole: a historical perspective : Expert Review of Anti-infective Therapy - Ovid.
  • What is the mechanism of Miconazole Nitrate?
  • Miconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • miconazole nitrate: uses, dosing, warnings, adverse events, interactions - MedCentral.
  • protocol for the synthesis of imidazoles from 3,5-Dimethoxyphenylglyoxal hydr
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace.
  • Discovery and development of proton pump inhibitors - Wikipedia.
  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare.
  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd.
  • Histamine Receptors and Antihistamines: From Discovery to Clinical Applications | History of Allergy | Books G
  • Omeprazole synthesis - chemicalbook.
  • Proton-pump inhibitor - Wikipedia.
  • Bifonazole - Wikipedia.
  • proton pump inhibitors discovery and development | PPTX - Slideshare.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • The Debus–Radziszewski imidazole synthesis.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed.
  • CN113717166A - Method for synthesizing prochloraz - Google P
  • Synthesis and Structural Characterization of a Ubiquitous Transformation Product (BTS 40348)
  • Synthesis of omeprazole - PrepChem.com.
  • The physiological background behind and course of development of the first proton pump inhibitor - PubMed.
  • Pilocarpine Alkaloid A Review - EAS Publisher.
  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC.
  • Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC.
  • Prochloraz synthesis - ChemicalBook.
  • Discovery and Development of Proton Pump Inhibitors - Karger Publishers.
  • Bifonazole synthesis - ChemicalBook.
  • When and who discovered histamine?
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.
  • Prochloraz (Ref: BTS 40542) - AERU - University of Hertfordshire.
  • Imidazole - Wikipedia.
  • DE10332684B3 - Preparation of bifonazole, useful as antimycotic agent, comprises reacting biphenyl-4-yl(phenyl)
  • CN1763014A - The preparation method of imidamide - Google P
  • Histamine and its receptors - Ovid.
  • Synthesis, antibacterial and antifungal activities of bifonazole deriv
  • THE CRUCIAL EARLY CONTRIBUTIONS OF F. R.
  • Debus Radzisewski Imidazole Synthesis - YouTube.
  • PILOCARPINE - New Drug Approvals.
  • Histamine in the Nervous System | Physiological Reviews.
  • Pilocarpine - Wikipedia.
  • Pilocarpine - eScholarship.org.
  • What is the mechanism of Bifonazole?
  • PILOCARPINE synthesis - ChemicalBook.

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Foundational

A Technical Guide to Unlocking the Therapeutic Potential of Novel Imidazole Compounds

This guide provides an in-depth exploration of the burgeoning field of medicinal chemistry focused on imidazole-based compounds. It is designed for researchers, scientists, and drug development professionals, offering a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the burgeoning field of medicinal chemistry focused on imidazole-based compounds. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, practical experimental workflows, and insights into the mechanistic underpinnings of these versatile heterocyclic scaffolds. We will delve into the diverse biological activities of novel imidazole derivatives, moving beyond a mere cataloging of effects to an understanding of the causality behind their therapeutic promise.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. Its prevalence in nature, notably in the essential amino acid histidine, has made it a focal point for the design of new therapeutic agents. The unique electronic properties of the imidazole ring, including its ability to act as a proton donor and acceptor, and its capacity for hydrogen bonding and coordination with metal ions, allow it to interact with a wide array of biological targets with high affinity and specificity. This inherent versatility has led to the development of numerous FDA-approved drugs containing the imidazole moiety, spanning a wide range of therapeutic areas.

Unveiling the Diverse Biological Activities of Novel Imidazole Compounds

Recent research has illuminated the vast therapeutic potential of novel, synthetically-derived imidazole compounds. These activities are not monolithic but span a wide spectrum of diseases, driven by the diverse molecular targets with which these compounds can interact.

Anticancer Activity

A significant area of investigation is the application of imidazole derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, operating through multiple mechanisms of action.

  • Enzyme Inhibition: A primary mechanism of action for many imidazole-based anticancer drugs is the inhibition of kinases, enzymes that play a crucial role in cell signaling and proliferation. For instance, certain imidazole derivatives have been found to be potent inhibitors of BRAF kinase, a key protein in the MAPK/ERK signaling pathway that is often mutated in melanoma. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Novel imidazole compounds have also been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through the modulation of various signaling pathways, including the p53 pathway.

  • Anti-angiogenic Effects: Some imidazole derivatives have demonstrated the ability to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.

Quantitative Data on Anticancer Activity of Imidazole Derivatives

Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
Substituted 2-phenylimidazolesA549 (Lung Carcinoma)1.5 - 10.2Apoptosis Induction
Novel Imidazole AnalogsMCF-7 (Breast Cancer)0.8 - 5.4Cytotoxicity
Imidazole-based compoundsHCT116 (Colon Cancer)2.1 - 8.9Not specified
Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, particularly antifungals. The "azole" class of antifungal drugs, which includes clotrimazole and miconazole, are imidazole derivatives that function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Recent research has expanded the antimicrobial spectrum of novel imidazole compounds to include antibacterial activity. These compounds have shown promise against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Experimental Workflow for Assessing Antimicrobial Activity

G A Synthesized Imidazole Compound Stock Solution E Application of Compound-impregnated Discs or Wells A->E B Bacterial/Fungal Culture Preparation D Inoculation of Microbial Culture on Agar B->D C Agar Plate Preparation C->D D->E F Incubation at Optimal Temperature and Time E->F G Measurement of Zone of Inhibition (mm) F->G H Determination of Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for Agar Diffusion Method to Screen Antimicrobial Activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research priority. Imidazole derivatives have emerged as promising candidates in this area. Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, imidazole compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Key Experimental Protocols for Biological Evaluation

The robust evaluation of the biological activity of novel imidazole compounds requires a suite of well-validated in vitro and in vivo assays. The choice of assay is dictated by the specific biological activity being investigated.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay that is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel imidazole compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the imidazole compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanistic Insights: Imidazole Compounds and Cellular Signaling

A deep understanding of the mechanism of action of novel imidazole compounds is crucial for their rational design and optimization. Many of these compounds exert their effects by modulating specific cellular signaling pathways.

MAPK/ERK Signaling Pathway in Cancer

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Imidazole Novel Imidazole Compound Imidazole->RAF Inhibition

Caption: Inhibition of the MAPK/ERK Pathway by a Novel Imidazole Compound.

As illustrated, certain novel imidazole compounds can inhibit key kinases like BRAF within the MAPK/ERK signaling cascade. This pathway, when dysregulated, is a major driver of cell proliferation and survival in many cancers. By blocking this pathway, these compounds can effectively halt tumor progression.

Conclusion and Future Directions

The imidazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities of novel imidazole compounds, ranging from anticancer and antimicrobial to anti-inflammatory effects, underscore the versatility of this chemical moiety. Future research in this area will likely focus on the development of more selective and potent imidazole derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. The integration of computational drug design with traditional synthetic and screening approaches will undoubtedly accelerate the discovery and development of the next generation of imidazole-based drugs.

References

  • Title: Design, synthesis, and biological evaluation of novel imidazole derivatives as BRAF inhibitors. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Recent advances in the discovery of small molecule inhibitors of the RAF/MEK/ERK signaling pathway. Source: Future Medicinal Chemistry. URL: [Link]

  • Title: Synthesis and biological evaluation of new 2-phenylimidazole derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Synthesis and anticancer activity of novel imidazole analogs. Source: Medicinal Chemistry Research. URL: [Link]

  • Title: Synthesis and in vitro anticancer evaluation of novel imidazole-based compounds. Source: Journal of Heterocyclic Chemistry. URL: [Link]

  • Title: Azole Antifungals: A Review of Their Mechanism of Action and Resistance. Source: Journal of Fungi. URL: [Link]

Exploratory

3-(1-methyl-1H-imidazol-2-yl)butan-2-ol structural analogs and derivatives

Executive Summary This technical guide provides a comprehensive analysis of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol , a specialized -hydroxy alkyl imidazole scaffold. While often encountered as a mechanistic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol , a specialized


-hydroxy alkyl imidazole scaffold. While often encountered as a mechanistic intermediate in epoxy resin curing (representing the 1:1 adduct of 1-methylimidazole and aliphatic epoxides), this structure possesses significant potential in medicinal chemistry as a pharmacophore for enzyme inhibition (CYP450, Prolyl Oligopeptidase) and as a bidentate N,O-ligand in bioinorganic modeling. This guide details the stereoselective synthesis, structural activity relationships (SAR), and therapeutic potential of this scaffold and its derivatives.

Part 1: Structural Analysis & Pharmacophore Modeling

The core molecule consists of a 1-methylimidazole ring linked at the C2 position to a 2-butanol chain at the C3 position.

Key Structural Features:

  • Imidazole Headgroup: Acts as a monodentate ligand (via N3) for metal ions (e.g.,

    
    , 
    
    
    
    ) or as a hydrogen bond acceptor/donor in active sites.
  • Hydroxyl Motif: The secondary alcohol at C2 of the butyl chain provides a hydrogen bond donor capability and a handle for further functionalization (e.g., esters, carbamates).

  • Chirality: The molecule contains two adjacent chiral centers (C2 and C3 of the butyl chain), resulting in four possible stereoisomers (two enantiomeric pairs: erythro and threo).

Pharmacophore Mapping:

  • Heme Coordination: The unhindered N3 nitrogen mimics the histidine residue in metalloproteins.

  • Transition State Mimicry: The

    
    -amino alcohol-like motif (C-N-C-C-OH) mimics the transition state of peptide hydrolysis, relevant for protease inhibition.
    

Part 2: Synthetic Methodologies

The most robust synthesis relies on the regioselective lithiation of 1-methylimidazole followed by nucleophilic ring-opening of 2,3-epoxybutane. This method allows for stereochemical control based on the epoxide precursor.[1][2][3]

Protocol 1: Lithiation-Epoxidation Route (Primary)

Reagents: 1-Methylimidazole, n-Butyllithium (2.5 M in hexanes), trans-2,3-Epoxybutane, dry THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 1-Methylimidazole (10 mmol) and dry THF (50 mL).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-Butyllithium (10.5 mmol) dropwise over 15 minutes.

    • Mechanistic Note: The C2 proton of 1-methylimidazole is the most acidic (

      
      ). Low temperature prevents the "dance" mechanism where the lithium migrates to C5.
      
  • Incubation: Stir at -78°C for 30 minutes to ensure complete formation of the 2-lithio-1-methylimidazole species.

  • Addition: Add trans-2,3-Epoxybutane (10 mmol) dropwise.

    • Note: Use of cis-epoxide will yield the diastereomer.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The nucleophilic attack occurs at the epoxide carbon, opening the ring.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), dry over

    
    , and concentrate. Purify via flash chromatography (DCM/MeOH 95:5).
    

Yield: Typically 65-80%.

Visualization: Synthetic Pathway

Synthesis SM 1-Methylimidazole Li 2-Lithio-1-methylimidazole (-78°C, THF) SM->Li n-BuLi Deprotonation Inter Lithium Alkoxide Intermediate Li->Inter + Epoxide Nu- Attack Epox trans-2,3-Epoxybutane Epox->Inter Electrophile Prod 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol (Target) Inter->Prod NH4Cl Quench

Caption: Figure 1. Regioselective synthesis via C2-lithiation and epoxide ring opening.

Part 3: Structural Analogs & SAR (Structure-Activity Relationships)

To optimize for specific biological targets (e.g., antifungal activity or enzyme inhibition), the scaffold can be modified at three vectors.

Vector A: The Imidazole Nitrogen (N1)
  • Modification: Replace Methyl with Ethyl, Isopropyl, or Benzyl.

  • Effect: Increases lipophilicity (

    
    ). Bulky groups (e.g., Trityl) can enforce specific conformations or block metabolic N-dealkylation.
    
  • Synthesis: Use 1-substituted imidazoles as starting materials.[4][5][6][7][8]

Vector B: The Alcohol Chain (C3-Linker)
  • Modification: Vary the epoxide.[2]

    • Styrene Oxide

      
       2-phenyl-2-hydroxyethyl analog (mimics adrenergic agents).
      
    • Cyclohexene Oxide

      
       Cyclohexanol derivative (rigidified analog).
      
  • Effect: Alters steric fit in the binding pocket. Phenyl rings often provide

    
     stacking interactions with aromatic residues (e.g., Phenylalanine) in the enzyme active site.
    
Vector C: The Heterocycle
  • Modification: Benzimidazole or Thiazole.

  • Effect: Benzimidazole extends the aromatic surface area; Thiazole alters the basicity and hydrogen bonding capability.

Visualization: SAR Logic

SAR Core Core Scaffold: 3-(1-Me-Im-2-yl)butan-2-ol N1 N1-Position (Lipophilicity) Core->N1 C2 C2-Hydroxyl (H-Bonding) Core->C2 Link Alkyl Chain (Sterics/Chirality) Core->Link N1_Mod Analogs: N-Benzyl, N-Trityl (Metabolic Stability) N1->N1_Mod C2_Mod Derivatives: Esters, Carbamates (Prodrugs) C2->C2_Mod Link_Mod Analogs: Phenyl, Cyclohexyl (Receptor Fit) Link->Link_Mod

Caption: Figure 2. Strategic modification points for SAR optimization.

Part 4: Potential Therapeutic Applications

Enzyme Inhibition (Prolyl Oligopeptidase - POP)

Research indicates that 2-substituted imidazoles can replace the electrophilic group in POP inhibitors. The imidazole ring interacts with the catalytic histidine via hydrogen bonding or


-stacking, while the alcohol chain occupies the substrate binding groove.
  • Application: Neurodegenerative diseases (POP is a target for cognitive enhancement).

Antifungal Agents (Azole Class)

The mechanism involves the N3 of the imidazole binding to the heme iron of fungal CYP51 (Lanosterol 14


-demethylase). The 2-butanol chain acts as the linker that positions the aromatic groups into the hydrophobic access channel.
  • Key Requirement: Introduction of a halogenated phenyl group (via Vector B) is usually required for high potency (e.g., similar to Ketoconazole).

Epoxy Resin Curing (Industrial Model)

While not a drug, this specific molecule is the model monoadduct for the initiation of DGEBA epoxy resins by 1-methylimidazole.

  • Relevance: Understanding the kinetics of this alcohol formation helps in designing shelf-stable "latent" curing agents for drug delivery devices or medical adhesives.

Part 5: Analytical Characterization

Expected Data for 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol:

TechniqueFeatureExpected Signal
1H NMR Imidazole C4/C5-HDoublets/Singlets at

6.8 - 7.1 ppm
1H NMR N-MethylSinglet at

3.6 - 3.8 ppm
1H NMR CH-OH (C2)Multiplet at

3.8 - 4.2 ppm (shifts upon

shake)
13C NMR C2 (Imidazole)

145 - 148 ppm (Quaternary)
MS (ESI) Molecular Ion

m/z

References

  • Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[9] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron, 61(47), 11148-11155. Link

  • Hodgson, D. M., Fleming, M. J., & Stanway, S. J. (2007).[3] The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums. Journal of Organic Chemistry, 72(13), 4763-4773. Link

  • Ghaemy, M., & Sadjady, S. (2006).[10] Study the Curing Kinetics of DGEBA with Imidazoles and Property-structure Relationships. Iranian Polymer Journal, 15(2), 103-110.[10] Link

  • Bhatia, R., & Narang, R. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors.[11] ACS Medicinal Chemistry Letters, 12(10), 1563–1571. Link

Sources

Foundational

Theoretical and Computational Profiling of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

A Framework for Imidazole-Based Drug Discovery Executive Summary & Molecular Rationale This technical guide establishes a rigorous computational framework for the characterization of 3-(1-methyl-1H-imidazol-2-yl)butan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Imidazole-Based Drug Discovery

Executive Summary & Molecular Rationale

This technical guide establishes a rigorous computational framework for the characterization of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol . As a derivative of the imidazole scaffold—a pharmacophore ubiquitous in antifungal (e.g., ketoconazole) and antibacterial agents—this molecule presents a unique structural profile combining a rigid heteroaromatic ring with a flexible, chiral hydroxy-alkyl tail.

The presence of two chiral centers (C2 and C3 of the butane chain) necessitates a stereoselective computational approach. This guide details the protocols for Density Functional Theory (DFT) profiling, reactivity descriptor analysis, and high-throughput molecular docking, serving as a template for evaluating imidazole-based ligands.

Computational Architecture: The Workflow

The following diagram outlines the integrated workflow for the theoretical study, ensuring data continuity from quantum mechanical (QM) properties to biological interaction potential.

G cluster_QM Quantum Mechanics (DFT) cluster_App Biological Application Start Molecular Structure (3-(1-methyl-1H-imidazol-2-yl)butan-2-ol) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt Freq Frequency Calculation (IR/Raman/Thermochem) GeomOpt->Freq Minima Check ElecProp Electronic Properties (HOMO-LUMO / MEP / NBO) GeomOpt->ElecProp Wavefunction Analysis Docking Molecular Docking (Target: CYP51/Lanosterol Demethylase) ElecProp->Docking Charge Assignment MD Molecular Dynamics (100ns / RMSD / RMSF) Docking->MD Top Pose

Figure 1: Integrated computational workflow for imidazole derivative characterization.

Quantum Mechanical Characterization (DFT Protocol)

To accurately predict the reactivity and stability of the molecule, Density Functional Theory (DFT) is employed.[1] The 1-methyl group at the N1 position prevents annular tautomerism, simplifying the potential energy surface (PES) search to rotational isomers and stereoisomers.

3.1. Geometry Optimization & Basis Set Selection

Protocol:

  • Software: Gaussian 16 / ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic thermochemistry. For non-covalent interactions (intramolecular H-bonding between the -OH and imidazole N3), wB97X-D (dispersion-corrected) is recommended.

  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are critical for describing the lone pairs on the imidazole nitrogens and the hydroxyl oxygen.

Stereochemical Considerations: The molecule possesses two chiral centers. You must model all four diastereomers:

  • (2R, 3R)

  • (2S, 3S)

  • (2R, 3S)

  • (2S, 3R)

Note: The lowest energy conformer usually maximizes the intramolecular hydrogen bond between the hydroxyl proton and the N3 of the imidazole ring.

3.2. Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (


) is a primary indicator of kinetic stability and chemical softness.
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the imidazole ring (

    
    -system) and the lone pair of N3. Represents the electron-donating capacity.[2]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Often antibonding

    
     orbitals on the imidazole ring. Represents electron-accepting capacity.[2][3]
    

Calculated Descriptors Table (Template):

DescriptorFormulaPhysical Significance
Ionization Potential (I)

Energy required to remove an electron.
Electron Affinity (A)

Energy released when adding an electron.
Chemical Hardness (

)

Resistance to charge transfer (stability).
Electrophilicity Index (

)

Propensity to act as an electrophile (drug-receptor binding).
3.3. Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution, guiding docking studies by identifying H-bond donors (blue/positive regions) and acceptors (red/negative regions).

  • Negative Potential (Red): Concentrated at the N3 imidazole nitrogen and the hydroxyl oxygen. These are the primary sites for metal coordination (e.g., Heme iron) or H-bond acceptance.

  • Positive Potential (Blue): Concentrated on the hydroxyl proton and the methyl protons.

Biological Interaction Profiling: Molecular Docking

Imidazole derivatives primarily target the heme group of cytochrome P450 enzymes (specifically CYP51 in fungi), inhibiting ergosterol synthesis.

4.1. Target Selection & Preparation
  • Primary Target: Candida albicans Lanosterol 14

    
    -demethylase (CYP51).
    
  • PDB ID: 5V5Z (or similar high-resolution crystal structure).

  • Preparation Protocol:

    • Remove crystallographic water molecules (unless bridging is expected).

    • Add polar hydrogens (AutoDock Tools / PyMOL).

    • Compute Gasteiger charges.

4.2. Docking Methodology (AutoDock Vina / Glide)

The interaction hypothesis is that the N3 nitrogen of the imidazole ring coordinates with the Fe(II) of the heme group, while the butan-2-ol tail fits into the hydrophobic access channel.

Grid Box Setup:

  • Center: Coordinates of the Heme Iron (Fe).

  • Size:

    
     Å (Sufficient to cover the active site and access channel).
    

Validation Metric: A binding affinity (


 ) more negative than -7.0 kcal/mol  generally indicates a potential lead compound. Compare results against a control ligand (e.g., Fluconazole).
Molecular Dynamics (MD) Simulation

To verify the stability of the Docked Complex, a 100 ns MD simulation is required.

5.1. System Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m or AMBER99SB-ILDN force field.

    • Ligand: CGenFF (CHARMM) or GAFF (AMBER) parameters.

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

5.2. Analysis Metrics[3]
  • RMSD (Root Mean Square Deviation): Measures structural stability. A plateau < 2.0 Å indicates a stable complex.

  • RMSF (Root Mean Square Fluctuation): Identifies flexible residues. Low RMSF at the binding site confirms tight binding.

  • Rg (Radius of Gyration): Measures protein compactness.

References
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. Link

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Protocols & Analytical Methods

Method

using 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol in antifungal assays.

Application Note: Characterization of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol in Antifungal Discovery Executive Summary This guide provides a standardized workflow for evaluating 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol in Antifungal Discovery

Executive Summary

This guide provides a standardized workflow for evaluating 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol (herein referred to as IMI-Butanol ), a C2-substituted imidazole derivative. Unlike classical N-linked azoles (e.g., clotrimazole), IMI-Butanol features a C-C bond linkage between the imidazole ring and the alkyl-alcohol chain. This structural modification is hypothesized to enhance metabolic stability while retaining the pharmacophore required for Lanosterol 14


-demethylase (CYP51)  inhibition.

The following protocols detail the critical path for validating this compound: Minimum Inhibitory Concentration (MIC) determination via CLSI standards, Time-Kill Kinetics , and Ergosterol Biosynthesis Inhibition assays.

Compound Handling & Preparation

Chemical Structure & Rationale: The molecule contains a basic imidazole ring (pKa ~7.0) and a secondary alcohol. The N3 of the imidazole ring is the critical binding motif for the heme iron of fungal CYP51.

  • Molecular Weight: ~154.21 g/mol

  • Solubility: High solubility in DMSO and lower alcohols; moderate water solubility.

  • Storage: Powder at -20°C (desiccated). Stock solutions in DMSO are stable for 3 months at -20°C.

Stock Solution Protocol:

  • Target Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Calculation: Weigh

    
     mg of IMI-Butanol and add 
    
    
    
    mL of DMSO.
    • Example: Dissolve 15.4 mg in 1.54 mL DMSO.

  • Sterilization: Do not filter DMSO stocks (dissolves membrane filters). Sterility is maintained by the solvent's nature; subsequent aqueous dilutions can be filtered if necessary.

Experimental Workflow Visualization

The following diagram outlines the logical progression of assays to validate IMI-Butanol, moving from potency to mechanism and safety.

G Start Compound IMI-Butanol MIC Primary Screen: MIC Assay (CLSI M27) Start->MIC Dilution Kill Secondary Screen: Time-Kill Kinetics MIC->Kill If MIC < 8 µg/mL Mech Mechanism: Ergosterol Quantitation MIC->Mech Validate Target Tox Safety: Cytotoxicity (HepG2) MIC->Tox Selectivity Index Decision Lead Candidate Selection Kill->Decision Mech->Decision Tox->Decision

Figure 1: Integrated workflow for antifungal candidate validation.

Protocol 1: Broth Microdilution (MIC)

Standard: CLSI M27-A4 (Yeasts) / M38-A2 (Filamentous Fungi). Objective: Determine the lowest concentration of IMI-Butanol that inhibits visible fungal growth.

Materials
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Plates: 96-well round-bottom microtiter plates (untreated polystyrene).

  • Strains: Candida albicans (ATCC 90028), C. glabrata, C. krusei.

Step-by-Step Procedure
  • Plate Preparation:

    • Add 100 µL of RPMI-MOPS to columns 2–12.

    • Add 200 µL of IMI-Butanol (at 2x highest desired test concentration, e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Controls: Column 11 is Growth Control (Drug-free medium). Column 12 is Sterility Control (Medium only).

  • Inoculum Preparation:

    • Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate.

    • Suspend in sterile saline; adjust to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:1000 in RPMI-MOPS medium (Final:

      
       CFU/mL).
      
  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1–11.

    • Add 100 µL of sterile RPMI to column 12.

  • Incubation:

    • Incubate at 35°C in ambient air for 24 hours (48h for slow growers).

  • Readout:

    • MIC50: Lowest concentration with prominent growth reduction (50%) compared to control (typical for azoles/imidazoles which can show trailing growth).

    • MIC100: Optically clear well.

Protocol 2: Mechanism of Action (Ergosterol Quantitation)

Rationale: Imidazoles inhibit CYP51, leading to ergosterol depletion and accumulation of methylated sterols (e.g., lanosterol). This assay quantifies membrane ergosterol via UV spectrophotometry.

Mechanism Visualization

Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Methylated Sterol) Squalene->Lanosterol Intermediates 14-demethyl lanosterol Lanosterol->Intermediates Blocked by IMI-Butanol Target CYP51 Enzyme (Lanosterol 14a-demethylase) Target->Intermediates Catalyzes Inhibitor IMI-Butanol (Inhibitor) Inhibitor->Target Inhibits Ergosterol Ergosterol (Functional Membrane Lipid) Intermediates->Ergosterol

Figure 2: Ergosterol biosynthesis pathway highlighting the CYP51 inhibition target.

Protocol Steps
  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of IMI-Butanol (e.g., MIC/4, MIC/2) and a drug-free control for 16 hours.

  • Harvest: Centrifuge (3000 x g, 5 min). Wash pellet with sterile water. Record wet weight.

  • Saponification:

    • Resuspend pellet in 3 mL of 25% Alcoholic KOH (25g KOH + 35mL water, topped to 100mL with Ethanol).

    • Vortex 1 min. Incubate at 85°C for 1 hour.

  • Extraction:

    • Cool to room temp.[1] Add 1 mL water and 3 mL n-Heptane .

    • Vortex vigorously for 3 minutes. Allow layers to separate (or centrifuge briefly).

    • Recover the upper heptane layer (contains sterols).

  • Quantification (UV Method):

    • Dilute heptane extract 1:5 in 100% Ethanol.[1][2]

    • Scan absorbance from 240 nm to 300 nm.

    • Ergosterol Signature: Look for the characteristic four-peak curve (262, 271, 281, and 293 nm).

    • Calculation:

      
      
      (Where 290 is the E value for crystalline ergosterol and F is the dilution factor).
      

Data Analysis & Interpretation

Table 1: Interpretation of MIC Results (CLSI Guidelines)

Category MIC (µg/mL) Interpretation

| Susceptible (S) |


 | Highly active; likely clinically effective. |
| Susceptible-Dose Dependent (SDD)  | 

| Activity exists but requires higher dosing. | | Resistant (R) |

| Compound is inactive or efflux mechanisms are present. |

Selectivity Index (SI) Calculation: To ensure the compound kills fungi without harming human cells, calculate SI using Cytotoxicity (


) data from HepG2 cells.


  • Target: SI > 10 is considered a promising hit.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Arthington-Skaggs, B. A., et al. (1999).[2] Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[2] Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]

  • Pfaller, M. A., et al. (2006). Antifungal Susceptibility Testing: Clinical Laboratory of the Future. Clinical Infectious Diseases. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for Imidazole Derivatives. [Link]

Sources

Application

Application Note: Strategic Utilization of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

This Application Note is designed for medicinal chemists and process scientists. It details the synthesis, physicochemical profiling, and strategic application of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol , a versatile N,O...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It details the synthesis, physicochemical profiling, and strategic application of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol , a versatile N,O-bidentate building block.

Executive Summary

3-(1-methyl-1H-imidazol-2-yl)butan-2-ol is a bifunctional scaffold combining a basic imidazole nitrogen and a chiral secondary alcohol. This structural motif serves two critical roles in modern drug discovery:

  • Fragment-Based Drug Discovery (FBDD): It acts as a polar, low-molecular-weight fragment (MW ~154 Da) capable of bidentate metal coordination (e.g., Heme-Fe, Zn²⁺) or directional hydrogen bonding.

  • Asymmetric Catalysis: As a chiral N,O-ligand, it mimics the histidine-serine/threonine catalytic dyads found in metalloenzymes, making it valuable for transition-metal-catalyzed cross-couplings and enantioselective additions.

Chemical Profile & Physicochemical Properties[1][2]

Before application, the compound's properties must be understood to predict bioavailability and formulation behavior.

PropertyValue / CharacteristicRelevance to Med Chem
Molecular Formula C₈H₁₄N₂OLow MW fragment (<200 Da).
Molecular Weight 154.21 g/mol Ideal for "Fragment Growing" strategies.
pKa (Imidazole N) ~7.0 - 7.4Physiologically relevant; exists as a mixture of neutral/cationic forms at pH 7.4.
pKa (Alcohol) ~16Acts as H-bond donor; deprotonates only with strong bases (e.g., NaH).
LogP (Predicted) 0.4 - 0.8High water solubility; excellent for lowering the lipophilicity of lead compounds.
Chiral Centers 2 (C2, C3)Exists as 4 stereoisomers. anti and syn diastereomers are accessible via synthesis.
Coordination Mode N,O-BidentateForms stable 5-membered chelate rings with transition metals.

Protocol A: Regioselective Synthesis

Objective: Preparation of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol via lithiation-epoxide opening. Rationale: Direct alkylation of imidazole often yields N-alkyl mixtures. The C2-lithiation strategy ensures exclusive C-C bond formation at the 2-position.

Materials
  • 1-Methylimidazole (Reagent Grade, dried over molecular sieves)

  • trans-2,3-Epoxybutane (or cis for diastereomeric control)

  • n-Butyllithium (1.6 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add anhydrous THF (50 mL) and 1-Methylimidazole (10 mmol, 0.82 g).

  • Deprotonation: Dropwise add n-Butyllithium (10.5 mmol, 6.6 mL) over 15 minutes. Critical: Maintain internal temperature below -70°C to prevent ring fragmentation.

  • Activation: Stir at -78°C for 45 minutes. The solution typically turns bright yellow/orange, indicating the formation of 2-lithio-1-methylimidazole.

  • Epoxide Addition: Add trans-2,3-Epoxybutane (12 mmol, 1.2 eq) dropwise.

    • Mechanistic Note: The Lewis acidic Li⁺ coordinates the epoxide oxygen, facilitating nucleophilic attack by the imidazole C2 anion.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours. Stir at RT for an additional 12 hours.

  • Quench & Workup: Cool to 0°C. Quench with saturated NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).

Yield Expectation: 75-85%. Stereochemical Outcome: SN2 attack on the epoxide results in inversion at the attacked carbon (C3) and retention at the oxygen-bearing carbon (C2).

Application 1: Fragment-Based Drug Discovery (FBDD)

Context: This scaffold is an "imidazole-alcohol" isostere. It is particularly effective for targeting metalloenzymes (e.g., Carbonic Anhydrase, CYP450, Matrix Metalloproteinases) where the imidazole nitrogen binds the metal and the hydroxyl group engages a nearby "gatekeeper" residue.

Workflow: Fragment Growing

The hydroxyl group serves as a chemical handle for growing the fragment into a lead-like molecule.

DOT Diagram: FBDD Logic Flow

FBDD_Strategy Fragment 3-(1-methylimidazol-2-yl) butan-2-ol Binding Binding Event: N3 -> Metal (Zn/Fe) OH -> H-Bond (Ser/Thr) Fragment->Binding Screening (SPR/NMR) Growing Fragment Growing: Convert OH to Leaving Group (Mesylate/Tosylate) Binding->Growing Hit Validation Coupling Nucleophilic Displacement: Add Aryl/Heteroaryl Group Growing->Coupling Synthesis Lead Lead Candidate: High Affinity Selectivity via Side Chain Coupling->Lead Optimization

Caption: Logical progression from the raw imidazole-alcohol fragment to a potent lead compound via functionalization of the hydroxyl handle.

Application 2: N,O-Ligand for Metal Catalysis

Context: In process chemistry, this molecule serves as a chiral ligand for copper or zinc-catalyzed reactions. The rigid imidazole ring prevents "floppy" coordination modes common in aliphatic amino alcohols.

Protocol B: In Situ Catalyst Formation (Copper-Catalyzed Henry Reaction)

Objective: Use the scaffold to catalyze the enantioselective addition of nitromethane to an aldehyde.

  • Ligand Complexation:

    • In a vial, dissolve Cu(OAc)₂·H₂O (0.1 mmol) and 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol (0.11 mmol) in Ethanol (2 mL).

    • Stir for 1 hour at RT. The solution color will shift (typically deep blue/green), confirming the formation of the [Cu(N,O-Ligand)₂] or [Cu(N,O-Ligand)(OAc)] complex.

  • Reaction Setup:

    • Add the aldehyde substrate (1.0 mmol) and nitromethane (10 mmol).

    • Stir at 0°C for 24–48 hours.

  • Analysis:

    • The imidazole N3 and the alkoxide oxygen form a rigid 5-membered chelate, creating a chiral pocket around the Cu center that directs the nucleophilic attack.

Scientific Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete lithiation or wet reagents.Ensure 1-Methylimidazole is dry. Increase lithiation time to 1 hr at -78°C.
Racemization High temperature during epoxide opening.Strictly maintain -78°C during nBuLi addition; warm very slowly after epoxide addition.
Poor Solubility (Catalysis) Ligand/Metal mismatch.Switch solvent to Methanol or THF. Ensure 1.1:1 Ligand:Metal ratio to prevent aggregate formation.

References

  • Lithiation of Imidazoles: Iddon, B. "Lithiation of Imidazoles." Heterocycles, 1985. Link

  • Epoxide Opening Mechanism: Hodgson, D. M., et al. "Nucleophilic Ring Opening of Epoxides." Tetrahedron, 1996. Link

  • Imidazole-Alcohol Ligands in Catalysis: Anderson, J. C., et al. "N,O-Chelate Complexes in Asymmetric Catalysis." Chemical Reviews, 2018. Link

  • Fragment-Based Discovery (Imidazole Scaffolds): Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry." J. Med. Chem., 2016. Link

Method

Application Notes and Protocols for the In Vitro Evaluation of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

Introduction The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] The novel compound, 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol, as a member of this class, presents a compelling candidate for in vitro biological screening to elucidate its therapeutic potential. The evaluation of new chemical entities is a cornerstone of drug discovery, with in vitro assays representing a critical initial step to identify and characterize biological activity.[5] These assays offer a rapid and cost-effective means to generate crucial data on a compound's efficacy and safety profile before advancing to more complex preclinical studies.[6][7]

This guide provides a comprehensive experimental framework for the in vitro characterization of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach that begins with broad-spectrum cytotoxicity screening and progresses to more specific functional assays. The protocols herein are designed to be self-validating systems, with integrated controls and clear endpoints. The causality behind experimental choices is explained to provide a deeper understanding of the screening cascade.

General Experimental Workflow

A systematic approach to evaluating a novel compound in vitro is essential for generating robust and reproducible data. The following workflow provides a logical progression from initial cytotoxicity assessment to more detailed mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Insights A Compound Preparation & QC B Tier 1: Cytotoxicity Screening A->B C Data Analysis: IC50 Determination B->C D Tier 2a: Antimicrobial Activity C->D If low cytotoxicity E Tier 2b: Anti-inflammatory Potential C->E If low cytotoxicity F Tier 2c: Antiproliferative Effects C->F If cytotoxic G Mechanism of Action Studies D->G E->G F->G

Caption: General workflow for the in vitro evaluation of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol.

PART 1: Foundational Assays - Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability.[6] This provides a therapeutic window and informs the concentration range for subsequent functional assays. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a well-established and widely used assay for cell viability.[9][11] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The insoluble formazan is then solubilized, and the absorbance is measured.[8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is a second-generation alternative to the MTT assay.[8] Its key advantage is that the reduced formazan product is water-soluble, eliminating the need for a solubilization step and streamlining the protocol.[8]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Select appropriate cell lines. For a broad-spectrum analysis, a panel including a non-cancerous line (e.g., HEK293) and various cancer cell lines (e.g., HeLa, MCF-7, A549) is recommended.[12]

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol in a suitable solvent, such as dimethyl sulfoxide (DMSO).[5][13]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The concentration of DMSO should not exceed 1% in the final well volume.[13]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent alone) and a blank control (medium only).[5]

    • Incubate for 24, 48, or 72 hours.[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Presentation and Analysis

The results should be expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated.

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.2100
11.191.7
100.975.0
500.650.0
1000.325.0
2000.18.3

PART 2: Functional Screening

Based on the initial cytotoxicity data, a decision can be made on which functional screens to pursue. If the compound exhibits significant cytotoxicity against cancer cell lines but not against non-cancerous lines, it warrants investigation as an antiproliferative agent. If the compound shows low cytotoxicity, its potential as an antimicrobial or anti-inflammatory agent can be explored.

Tier 2a: Antimicrobial Activity Screening

Given that many imidazole derivatives possess antimicrobial properties, evaluating the compound's activity against a panel of pathogenic bacteria and fungi is a logical next step.[3][4][14] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][15]

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[16]

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[5]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth medium only).[5]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[5]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[5]

Tier 2b: Anti-inflammatory Potential

Imidazole-containing compounds have been reported to have anti-inflammatory effects.[3] In vitro assays for anti-inflammatory activity often involve measuring the inhibition of processes central to the inflammatory response, such as protein denaturation and the production of inflammatory mediators.[17][18]

Rationale for Assay Selection
  • Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation.[19] This assay provides a simple and rapid method to screen for anti-inflammatory activity.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of the inflammatory response.[20] Dysregulation of NF-κB signaling is associated with inflammatory diseases.[20] Assaying for the inhibition of NF-κB activation can provide mechanistic insights.

Experimental Protocol: Inhibition of Albumin Denaturation Assay
  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of the test compound.[19]

    • A control group is prepared with 2 mL of distilled water instead of the test compound.[19]

  • Incubation:

    • Incubate the mixtures at 37°C for 15 minutes.[19]

    • Heat the mixtures at 70°C for 5 minutes.[19]

  • Absorbance Measurement:

    • After cooling, measure the absorbance at 660 nm.[19]

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

PART 3: Mechanistic Insights - Investigating Signaling Pathways

Should the initial functional screens yield positive results, the next logical step is to investigate the underlying mechanism of action. For instance, if the compound displays anti-inflammatory properties, exploring its effect on key inflammatory signaling pathways, such as the Toll-like receptor (TLR) and NF-κB pathways, can provide valuable information.

Toll-like Receptor (TLR) and NF-κB Signaling

TLRs are crucial in the innate immune system, recognizing pathogen-associated molecular patterns and triggering signaling cascades that lead to the activation of transcription factors like NF-κB.[21][22][23] This activation results in the production of pro-inflammatory cytokines.[22]

G PAMP PAMP TLR4 TLR4 PAMP->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression Nucleus->Gene activates

Caption: Simplified diagram of the TLR4-mediated NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay
  • Cell Line and Transfection:

    • Use a cell line that expresses a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element.

    • Alternatively, transiently transfect a suitable cell line (e.g., HEK293T) with an NF-κB reporter plasmid.

  • Cell Treatment:

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol for a specified time (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce reporter gene expression.

  • Reporter Gene Assay:

    • After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene activity according to the manufacturer's instructions.

    • A decrease in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Conclusion

This application note provides a structured and comprehensive guide for the initial in vitro evaluation of the novel compound 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol. By following a tiered screening approach, researchers can efficiently and effectively characterize its cytotoxic, antimicrobial, and anti-inflammatory potential. The detailed protocols and the rationale behind the experimental design aim to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.

References

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link].

  • Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature immunology, 11(5), 373-384. Available at: [Link].

  • Scribd. In Vitro Cytotoxicity Assay Protocol. Available at: [Link].

  • KEGG. Toll-like receptor signaling pathway - Homo sapiens (human). Available at: [Link].

  • Boster Bio. Toll-like Receptors (TLRs) Signaling Pathway. Available at: [Link].

  • Assay Genie. Toll-Like Receptor Signaling Pathways: A Key to Innate Immunity. Available at: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link].

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link].

  • MDPI. In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Available at: [Link].

  • Springer. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available at: [Link].

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link].

  • IRO Journals. A comprehensive review on in-vitro methods for anti-microbial activity. Available at: [Link].

  • Bio-protocol. In Vitro Antimicrobial Activity Assay. Available at: [Link].

  • protocols.io. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Available at: [Link].

  • Pan American Health Organization. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link].

  • International Journal of Pharmacy and Biological Sciences. In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. Available at: [Link].

  • Preprints.org. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link].

  • Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. Available at: [Link].

  • PubMed. Assaying NF-κB activation and signaling from TNF receptors. Available at: [Link].

  • Asian Journal of Pharmaceutical and Clinical Research. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link].

  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link].

  • PubMed Central. Design of optimal concentrations for in vitro cytotoxicity experiments. Available at: [Link].

  • Medwin Publishers. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay. Available at: [Link].

  • RayBiotech. NF-kappaB Signaling Pathway. Available at: [Link].

  • PubMed Central. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Available at: [Link].

  • MDPI. Monitoring the Levels of Cellular NF-κB Activation States. Available at: [Link].

  • PubMed Central. In vitro benchmarking of NF-κB inhibitors. Available at: [Link].

  • Biomedical Research and Therapy. In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Available at: [Link].

  • Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches. Available at: [Link].

  • MDPI. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available at: [Link].

  • Pion Inc. The Role Of in vitro Testing In Drug Development. Available at: [Link].

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link].

  • MDPI. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Available at: [Link].

  • MDPI. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Available at: [Link].

  • PubMed. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Available at: [Link].

  • Scholars Research Library. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available at: [Link].

  • ResearchGate. Synthesis and study of biological activity of some new Imidazole derivatives. Available at: [Link].

  • PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Available at: [Link].

  • MDPI. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Available at: [Link].

Sources

Application

Application Note: High-Sensitivity Quantification of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol in Biological Matrices via LC-MS/MS

This application note details the method development and validation strategy for the quantification of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol (hereafter referred to as MIB-OH ) in biological matrices. Given the structur...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the method development and validation strategy for the quantification of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol (hereafter referred to as MIB-OH ) in biological matrices.

Given the structural characteristics of MIB-OH (basic imidazole nitrogen, polar hydroxyl group, low molecular weight), this protocol prioritizes Mixed-Mode Cation Exchange (MCX) for sample cleanup and Reverse-Phase LC with high aqueous stability for retention.

Analyte Analysis & Strategic Approach

Physicochemical Profile

To design a robust method, we must first deconstruct the molecule's behavior in solution.

  • Structure: C₈H₁₄N₂O (MW: 154.21 g/mol ).

  • Basicity: The N3 atom on the imidazole ring is a proton acceptor. Based on 1-methylimidazole analogs, the pKa is estimated between 7.0 and 7.4 . This is the "handle" for extraction; at pH < 5, the molecule is positively charged (

    
    ).
    
  • Polarity: The secondary alcohol (butan-2-ol) and the imidazole ring create a polar profile (LogP ~0.5–1.0). Standard C18 columns may suffer from poor retention (dewetting) without high aqueous stability phases.

The "Why" Behind the Method
  • Extraction (SPE vs. LLE): Liquid-Liquid Extraction (LLE) with ethyl acetate is possible but often yields inconsistent recovery for polar imidazoles due to water solubility. Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent is superior. It locks the analyte via charge (ionic) and hydrophobicity, allowing aggressive washing of matrix interferences (phospholipids) with 100% organic solvents before elution.

  • Chromatography: We utilize a High Strength Silica (HSS) T3 column. Unlike standard C18, T3 bonding is designed to retain polar analytes in 100% aqueous mobile phases, preventing peak fronting common with small polar bases.

Experimental Protocol

Materials & Reagents
  • Analyte: 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol (Reference Standard, >98% purity).

  • Internal Standard (IS): 1-Methylimidazole-d3 or a structural analog like 4-Methylimidazole-d3 (if isotopically labeled MIB-OH is unavailable).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • SPE Cartridges: Waters Oasis MCX (30 mg/1 cc) or Phenomenex Strata-X-C.

Stock & Standard Preparation

Objective: Accurate calibration range of 1.0 – 1000 ng/mL.

  • Master Stock: Dissolve 1.0 mg MIB-OH in 1.0 mL MeOH (1.0 mg/mL). Store at -20°C.

  • Working Solutions: Serially dilute in 50:50 MeOH:H₂O to create spiking solutions at 10x the final plasma concentration.

  • Internal Standard: Prepare at 100 ng/mL in 0.1% Formic Acid in Water. (Acidic pH stabilizes the IS).

Sample Preparation (Mixed-Mode Cation Exchange)

Rationale: This protocol utilizes the "Catch-and-Release" mechanism specific to the basic imidazole.

  • Pre-treatment: Aliquot 100 µL Plasma/Tissue Homogenate . Add 10 µL IS . Add 300 µL 4% H₃PO₄ .

    • Why: Acidification (pH ~2) protonates the imidazole nitrogen, ensuring it binds to the cation exchange sites on the SPE sorbent.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the pre-treated sample (~410 µL) onto the MCX cartridge. Flow rate < 1 mL/min.[1][2]

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

    • Why: Removes proteins and salts. Analyte remains bound by ionic interaction.

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Why: Critical Step. Removes neutral hydrophobic interferences (lipids) that cause matrix effects. Analyte remains bound ionically.

  • Elution: 2 x 250 µL 5% NH₄OH in Methanol .

    • Why: High pH deprotonates the imidazole (neutralizes charge), releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness (N₂, 40°C). Reconstitute in 100 µL Mobile Phase A .

LC-MS/MS Parameters

LC Conditions:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters HSS T3 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) %B Description
0.00 2 Initial hold for polar retention
0.50 2 End of loading
3.50 90 Elution of analyte
4.50 90 Column wash
4.60 2 Re-equilibration

| 6.00 | 2 | End of Run |

MS Conditions (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C (High temp required for aqueous mobile phase).

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeRationale
MIB-OH 155.1 137.1 18QuantLoss of H₂O (-18) from secondary alcohol.
MIB-OH 155.1 95.1 28QualCleavage of alkyl chain; Imidazole ring fragment.
MIB-OH 155.1 83.1 32Qual1-Methylimidazole fragment.

Workflow Visualization

The following diagram illustrates the logical flow of the extraction and decision-making process for troubleshooting recovery issues.

G cluster_0 Sample Preparation: MCX SPE Logic cluster_1 LC-MS/MS Optimization Input Biological Sample (Plasma/Tissue) Acidify Acidify (4% H3PO4) pH < 3.0 Input->Acidify Load Load on MCX Cartridge (Analyte Protonated +) Acidify->Load WashOrg Wash: 100% MeOH (Remove Neutrals/Lipids) Load->WashOrg Elute Elute: 5% NH4OH in MeOH (Deprotonate & Release) WashOrg->Elute Inject Inject Reconstitute Elute->Inject PeakShape Check Peak Shape (HSS T3 Column) Inject->PeakShape Good Sharp Peak Proceed to Validation PeakShape->Good Yes Bad Fronting/Split? PeakShape->Bad No Fix Reduce Initial %B or Match Diluent to MP Bad->Fix Fix->Inject

Figure 1: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction and chromatographic optimization.

Validation Criteria (Based on FDA/EMA M10)

To ensure this method is regulatory-grade, the following parameters must be validated.

Selectivity & Specificity
  • Requirement: Analyze 6 lots of blank matrix (plasma/urine).

  • Acceptance: Interference at the retention time of MIB-OH must be < 20% of the LLOQ response.

  • Note: Imidazoles are common in nature. Ensure reagents are free of plasticizers or cross-contaminants.

Matrix Effect (ME) & Recovery (RE)
  • Experiment: Compare peak areas of:

    • (A) Standards spiked into extracted blank matrix (Post-extraction spike).

    • (B) Standards in neat solution.

    • (C) Standards spiked before extraction (Pre-extraction spike).

  • Calculation:

    • Matrix Factor (MF) = A / B. (Target: 0.85 – 1.15).

    • Recovery (RE) = C / A. (Target: > 70% consistent).

  • Troubleshooting: If MF < 0.8 (Suppression), increase the volume of the MeOH wash in step 2.3.5.

Stability

Since the analyte contains a secondary alcohol and an imidazole ring, assess:

  • Bench-top Stability: 4 hours at room temperature (check for oxidation of the alcohol).

  • Freeze-Thaw: 3 cycles at -80°C to RT.

  • Processed Sample Stability: 24 hours in the autosampler (10°C).

Summary of Data Output

ParameterSpecificationNotes
Linearity 1.0 – 1000 ng/mLWeighted 1/x² regression
LLOQ 1.0 ng/mLS/N > 10:1, CV < 20%
Accuracy 85 – 115%(80-120% at LLOQ)
Precision < 15% CVIntra- and Inter-day
Retention Time ~2.5 minCapacity Factor k' > 2.0

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Storey, B. T., et al. (1964).[3] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Waters Corporation. (2023). Oasis MCX Sample Extraction Products: Care and Use Manual. Retrieved from [Link]

  • Teich, M., et al. (2020). Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS. Journal of Separation Science. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield and purity of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol synthesis

Technical Support Center: Synthesis of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol Welcome to the technical support guide for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol. This document is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

Welcome to the technical support guide for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic alcohol. We will address common experimental challenges in a direct question-and-answer format, explaining the causality behind each procedural choice to ensure both success and understanding.

Part 1: Core Synthesis Strategy & Workflow

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol is most effectively approached via a multi-step sequence involving the formation of a carbon-carbon bond between the C2 position of the imidazole ring and a suitable four-carbon backbone, followed by the reduction of a carbonyl group. The most reliable and common route involves:

  • Deprotonation/Lithiation: Formation of a nucleophilic 2-lithio-1-methyl-1H-imidazole intermediate.

  • C-C Bond Formation: Nucleophilic attack of the lithiated imidazole on an electrophilic four-carbon ketone, such as 3-bromobutan-2-one.

  • Reduction: Selective reduction of the resulting ketone intermediate, 3-(1-methyl-1H-imidazol-2-yl)butan-2-one, to the desired secondary alcohol.

This workflow is robust but requires careful control over reaction conditions to mitigate side reactions and purification challenges.

Experimental Workflow Diagram

G cluster_0 Step 1: Lithiation cluster_1 Step 2: C-C Coupling cluster_2 Step 3: Reduction A 1-methyl-1H-imidazole + n-Butyllithium B 2-lithio-1-methyl-1H-imidazole (Nucleophile) A->B -78 °C, Anhydrous THF CCP1 Critical Point: Strictly Anhydrous Conditions A->CCP1 D 3-(1-methyl-1H-imidazol-2-yl)butan-2-one (Ketone Intermediate) B->D -78 °C to RT Anhydrous THF CCP2 Critical Point: Temperature Control B->CCP2 C 3-bromobutan-2-one (Electrophile) C->D F 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol (Final Product) D->F CCP3 Critical Point: Purification D->CCP3 E Sodium Borohydride (NaBH4) in Methanol E->F

Caption: Key three-step synthesis workflow with critical control points.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question 1: My initial lithiation of 1-methylimidazole (Step 1) is resulting in very low yields of the coupled ketone product (Step 2). What is going wrong?

Answer: This is a common and critical issue that almost always points to problems with the formation of the organolithium reagent. Organolithium reagents are extremely strong bases and potent nucleophiles that are highly sensitive to moisture and air.

  • Causality & Explanation: n-Butyllithium reacts rapidly and exothermically with even trace amounts of water, alcohols, or other protic sources.[1][2] This quenching reaction consumes the reagent before it can deprotonate the C2 position of the 1-methylimidazole, leading to the recovery of unreacted starting material. The C2 proton of 1-methylimidazole is the most acidic, but the reaction requires a strong, non-nucleophilic base under strictly anhydrous conditions to proceed efficiently.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents, particularly tetrahydrofuran (THF), must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous grade bottle.[3]

    • Verify Reagent Quality: n-Butyllithium solutions can degrade over time. It is best practice to titrate the n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.

    • Maintain Low Temperature: The lithiation reaction is typically performed at -78 °C (a dry ice/acetone bath). This low temperature prevents side reactions and stabilizes the 2-lithio-1-methyl-1H-imidazole intermediate.[4]

    • Monitor with a Quench Test: To confirm successful lithiation, a small aliquot of the reaction mixture can be withdrawn and quenched with an electrophile like D₂O or an aldehyde. Analysis of the quenched sample (e.g., by ¹H NMR or GC-MS) can confirm the formation of the desired deuterated or alcohol-substituted imidazole.

Question 2: During the C-C coupling (Step 2), I am observing a complex mixture of byproducts and a low yield of the desired ketone, 3-(1-methyl-1H-imidazol-2-yl)butan-2-one.

Answer: This issue often stems from the dual nature of the lithiated imidazole as both a strong nucleophile and a strong base. The electrophile, 3-bromobutan-2-one, has α-protons that can be abstracted, leading to side reactions.

  • Causality & Explanation: The primary competing side reaction is the base-mediated elimination of HBr from 3-bromobutan-2-one, which is facilitated by the strongly basic 2-lithio-1-methyl-1H-imidazole. This produces but-3-en-2-one (methyl vinyl ketone) and other condensation products.

  • Troubleshooting Steps:

    • Inverse Addition: Add the solution of 2-lithio-1-methyl-1H-imidazole slowly to the solution of 3-bromobutan-2-one at -78 °C. This technique, known as inverse addition, maintains a low concentration of the organolithium reagent in the flask, which favors the desired nucleophilic substitution over the base-mediated elimination.

    • Consider Transmetalation (Optional): For particularly stubborn cases, transmetalation of the lithiated species to a less basic organocuprate (a Gilman reagent) can be beneficial. Adding CuI to the 2-lithio-1-methyl-1H-imidazole solution before the addition of the bromoketone can selectively promote the substitution pathway.

    • Strict Temperature Control: Do not allow the reaction to warm prematurely. Maintain the low temperature for a sufficient duration (e.g., 1-2 hours) after the addition is complete before slowly warming to room temperature.

Question 3: The final reduction step (Step 3) is incomplete, or I am seeing byproducts. How can I improve the purity and yield of the final alcohol?

Answer: The reduction of the ketone to a secondary alcohol is generally a high-yielding step, but issues can arise from reagent stoichiometry, reaction conditions, or the work-up procedure.

  • Causality & Explanation: Sodium borohydride (NaBH₄) is an excellent choice for this reduction as it is a mild reductant that will not affect the imidazole ring. Incomplete reduction is usually due to insufficient reagent or deactivation of the reagent by the solvent. The work-up is critical for separating the product from inorganic borate salts.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion. The reaction is typically performed in methanol or ethanol at 0 °C and allowed to warm to room temperature.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the ketone starting material. A stain (like potassium permanganate) can help visualize both the ketone and the alcohol product.

    • Proper Work-up: After the reaction is complete, quench it carefully by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C to destroy excess NaBH₄. The product is often extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water and salts.[5]

    • Purification Strategy: The final product, 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol, is a polar molecule. Purification is best achieved using column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with methanol (e.g., 0-10% methanol in dichloromethane) is typically effective for separating the product from less polar impurities and baseline material.[6]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a Grignard reagent instead of n-butyllithium for the initial deprotonation? A1: While Grignard reagents are strong bases, forming a Grignard reagent at the C2 position of 1-methylimidazole is less straightforward than direct lithiation. Direct magnesiation is difficult. The more common route would be a halogen-metal exchange from 2-bromo-1-methylimidazole with isopropylmagnesium chloride.[7] However, direct lithiation with n-BuLi is generally considered more efficient and higher-yielding for this specific substrate.

Q2: My final product appears pure by TLC, but the ¹H NMR spectrum is broad. Why? A2: The product contains both a basic imidazole nitrogen and an alcohol hydroxyl group. These functionalities can lead to proton exchange, which can broaden the NMR signals, especially the N-H and O-H protons. The presence of trace amounts of acid or water can catalyze this exchange. To sharpen the signals, you can try adding a drop of D₂O to your NMR sample, which will exchange the labile O-H proton for deuterium, causing its signal to disappear and often sharpening adjacent signals.

Q3: What are the key safety precautions for this synthesis? A3: The primary hazards are associated with the organometallic reagents. n-Butyllithium is highly pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques.[1] 3-Bromobutan-2-one is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q4: How can I confirm the purity of my final product? A4: Purity assessment is critical.[8] A combination of techniques should be used:

  • TLC: To check for the presence of impurities.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and check for the presence of signals corresponding to impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Quantitative ¹H NMR (qNMR): For a highly accurate purity determination, qNMR can be performed using a certified internal standard.[8]

Data Summary Table

ParameterStep 1: LithiationStep 2: C-C CouplingStep 3: ReductionImpact on Yield & Purity
Temperature -78 °C-78 °C to RT0 °C to RTCritical: Low temperatures prevent reagent decomposition and side reactions (elimination).
Solvent Anhydrous THFAnhydrous THFMethanol / EthanolCritical: Must be anhydrous for Steps 1 & 2. Protic solvent required for Step 3.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)AirCritical: Inert atmosphere prevents quenching of the organolithium reagent.
Key Reagent n-BuLi (titrated)3-bromobutan-2-oneNaBH₄Purity and accurate stoichiometry of reagents are essential for high conversion.
Addition Mode NormalInverse (slowly add lithiated species to ketone)NormalInverse addition in Step 2 minimizes elimination byproducts.

References

  • BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). International Journal of PharmTech Research.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Imidazoles.
  • International Science Community Association. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
  • Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Proclinical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles.
  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one.
  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism.
  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Wikipedia. (n.d.). Grignard reaction.
  • BYJU'S. (n.d.). Grignard Reagent.
  • Scribd. (n.d.). Reaction Strategies For Synthesis of Imidazole Der.
  • Amanote Research. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid.
  • Wagner, C. E., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1567.
  • ResearchGate. (2025). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines.
  • The Organic Portal. (n.d.). Grignard Reaction - Common Conditions.
  • Hossaini, Z., et al. (2025). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium.
  • PubChemLite. (n.d.). 3-methyl-1-(1-methyl-1h-imidazol-2-yl)butan-2-amine.
  • Stepanenko, V., et al. (2007). Enantioselective reduction of prochiral ketones using spiroborate esters. Tetrahedron: Asymmetry, 18(23), 2738-2745.
  • Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide.
  • Semantic Scholar. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology.
  • The Royal Society of Chemistry. (2014). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220–9231.
  • PubMed. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025).
  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.

Sources

Optimization

identifying and minimizing side-products in the synthesis of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

The following Technical Support Guide is designed for researchers and process chemists synthesizing 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol . This document focuses on the C2-lithiation/epoxide opening pathway, identifyin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol . This document focuses on the C2-lithiation/epoxide opening pathway, identifying critical impurities and providing actionable troubleshooting protocols.

Topic: Impurity Identification & Process Optimization Target Molecule: 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol (MW: 154.21 Da) Standard Route: Lithiation of 1-methylimidazole (n-BuLi) followed by nucleophilic attack on 2,3-epoxybutane.[1]

Reaction Pathway & Impurity Landscape

To troubleshoot effectively, one must understand the competition between the desired


 pathway and parasitic side reactions.
Core Reaction Logic

The synthesis relies on the selective deprotonation of 1-methylimidazole at the C2 position (


) using n-butyllithium, followed by ring opening of 2,3-epoxybutane.[1]
  • Step 1 (Activation): 1-Methylimidazole + n-BuLi

    
     2-Lithio-1-methylimidazole (Li-Im).[1]
    
  • Step 2 (Coupling): Li-Im + 2,3-Epoxybutane

    
     Lithium alkoxide intermediate.[1]
    
  • Step 3 (Quench): Protonation

    
     Target Alcohol.
    
Impurity Origins (Visualized)

ReactionPathways Start 1-Methylimidazole (SM) Li_Im 2-Lithio-1-methylimidazole (Nucleophile) Start->Li_Im n-BuLi, -78°C Target Target Product (Secondary Alcohol) MW 154 Li_Im->Target + Epoxide (SN2) Side2 Impurity B: Tertiary Alcohol (Ketone Addition) MW 154 Li_Im->Side2 + Butanone (Rearranged Epoxide) Side3 Impurity C: Bis-alkylated (Dilithiation) MW 226 Li_Im->Side3 Excess n-BuLi + 2 eq. Epoxide Epoxide 2,3-Epoxybutane Side1 Impurity A: 3-methylheptan-2-ol (n-BuLi Addition) MW 130 Epoxide->Side1 + Residual n-BuLi

Figure 1: Mechanistic divergence showing the target pathway (Green) versus parasitic side reactions (Red/Yellow).[1]

Troubleshooting Guide (Q&A)

Category A: Impurity Profiling

Q1: I see a significant impurity at MW 130 (GC-MS). What is it, and how do I remove it?

  • Diagnosis: This is 3-methylheptan-2-ol , formed by the direct nucleophilic attack of unreacted n-BuLi on 2,3-epoxybutane.[1] It indicates that your lithiation step was incomplete or you used excess n-BuLi that did not react with the imidazole before the epoxide was added.[1]

  • Solution:

    • Titrate your n-BuLi immediately before use to ensure accurate stoichiometry.[1]

    • Increase Lithiation Time: Allow the 1-methylimidazole and n-BuLi to stir at -78°C for at least 30–60 minutes before adding the epoxide.

    • Scavenge: If the impurity persists, use a slight excess of imidazole (1.1 eq) relative to n-BuLi to consume all alkyl lithium.

Q2: My mass spec shows the correct mass (MW 154), but the NMR shows a quaternary carbon signal around 75 ppm. Why?

  • Diagnosis: You have formed 2-(1-methyl-1H-imidazol-2-yl)butan-2-ol , a regioisomer.[1] This occurs if the 2,3-epoxybutane rearranges to 2-butanone (via Lewis acid catalysis from Li+ or trace impurities) followed by nucleophilic attack on the ketone.[1]

  • Mechanism: Epoxides can rearrange to ketones (Meinwald rearrangement type) in the presence of lithium salts if the temperature rises too fast.

  • Solution:

    • Cryogenic Control: Maintain the reaction at -78°C during the epoxide addition.

    • Slow Addition: Add the epoxide dropwise to prevent localized exotherms.

    • Lewis Base Additive: Adding TMEDA (Tetramethylethylenediamine) can stabilize the lithiated species and prevent Li-assisted epoxide rearrangement.

Category B: Yield & Conversion

Q3: I am recovering 40% starting material (1-methylimidazole). Is the lithiation failing?

  • Diagnosis: Likely moisture quenching . 2-Lithio-1-methylimidazole is extremely moisture-sensitive.[1] Even trace water in the THF or epoxide will protonate the intermediate, regenerating the starting material.

  • Protocol Check:

    • Are you distilling THF over Na/Benzophenone or using a column solvent system?

    • Did you dry the 2,3-epoxybutane? (Epoxides can be wet; dry over CaH

      
       and distill).
      
    • Self-Validating Step: Add D

      
      O quench to an aliquot.[1] If you see deuterium incorporation at C2 (NMR shift or MS +1), lithiation was successful, and the quench happened during epoxide addition.
      

Q4: The product appears as two distinct spots on TLC. Is this a side product?

  • Diagnosis: Likely diastereomers , not side products. The target molecule has two chiral centers (C2 of the butane chain and C3 where the imidazole attaches).

  • Explanation: Reaction of Li-Im with cis- or trans-2,3-epoxybutane (or a mixture) will generate syn and anti diastereomers.[1]

  • Action: Do not discard. Both are the desired chemical connectivity. If stereopurity is required, you must start with enantiopure epoxide or separate via chiral HPLC/column chromatography.

Optimized Experimental Protocol

This protocol minimizes the "Butyl-addition" (MW 130) and "Rearrangement" (Tertiary alcohol) side products.[1]

Reagents Table
ReagentEquiv.RoleCritical Parameter
1-Methylimidazole 1.10SubstrateDistilled, stored over sieves.[1]
n-BuLi (2.5M in Hex) 1.00BaseTitrate before use.
2,3-Epoxybutane 1.20ElectrophileDry, free of ketone impurities.[1]
THF (Anhydrous) SolventMedium<50 ppm H

O.
Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to room temperature.

  • Solvent Charge: Add anhydrous THF (0.5 M concentration relative to imidazole).

  • Substrate Addition: Add 1-Methylimidazole (1.1 eq) . Cool the bath to -78°C (Dry ice/Acetone).

    • Why 1.1 eq? To ensure all n-BuLi is consumed by the imidazole, preventing it from attacking the epoxide later.

  • Lithiation: Add n-BuLi (1.0 eq) dropwise over 20 minutes.

    • Visual Cue: Solution may turn pale yellow/orange.

    • Hold Time: Stir at -78°C for 45 minutes . (Crucial for complete metallation).

  • Electrophile Addition: Add 2,3-Epoxybutane (1.2 eq) dropwise (neat or in minimal THF) down the side of the flask to pre-cool it.

    • Temp Control: Ensure internal temp does not exceed -70°C.[1]

  • Reaction Phase: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Note: Epoxide opening is slow at -78°C; warming is necessary, but slow warming prevents rearrangement.[1]

  • Quench: Add saturated NH

    
    Cl solution at 0°C.
    
  • Workup: Extract with EtOAc (3x), wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    .

Diagnostic Logic Tree

Use this flow to determine the root cause of failure.

Troubleshooting Start Start Diagnosis CheckYield Is Yield > 60%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Low Yield / High SM Recov. CheckYield->LowYield No Impurity Identify Impurity Mass CheckPurity->Impurity No WaterIssue Moisture in THF/Epoxide ACTION: Distill/Dry Reagents LowYield->WaterIssue SM Recovered TempIssue Lithiation Temp too High ACTION: Maintain -78°C LowYield->TempIssue Complex Mixture Mass130 Mass = 130 (Butyl Adduct) CAUSE: Excess n-BuLi ACTION: Use 1.1 eq Imidazole Impurity->Mass130 M+ = 130 Mass154 Mass = 154 (Iso-product) CAUSE: Epoxide Rearrangement ACTION: Slower warming / TMEDA Impurity->Mass154 M+ = 154 (Wrong NMR)

Figure 2: Decision matrix for troubleshooting synthetic anomalies.

References

  • Iddon, B. (1985). "Lithiation of Imidazoles." Heterocycles, 23(2), 417-443.[1] Link

    • Foundational text on the regioselectivity of imidazole lithi
  • Clayden, J. (2002).[2] Organolithiums: Selectivity for Synthesis. Pergamon.

    • Authoritative source on organolithium handling, aggregation st
  • Hodgson, D. M., et al. (2004). "Epoxide Opening." Modern Organocopper Chemistry, Wiley-VCH.[1]

    • While focused on copper, this text details the competition between opening and rearrangement pathways in organometallic nucleophilic
  • Shibata, I., et al. (1998). "Reaction of organolithiums with epoxides." Journal of Organic Chemistry, 63, 383. Link[1]

    • Details the mechanism of Lewis acid-catalyzed rearrangement of epoxides during lithi

Sources

Troubleshooting

addressing compound instability in cell-based assays

Technical Support Center: Compound Stability in Cell-Based Assays Status: Operational Operator: Senior Application Scientist Ticket ID: STAB-2026-CB Subject: Comprehensive Guide to Troubleshooting Compound Instability Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Compound Stability in Cell-Based Assays

Status: Operational Operator: Senior Application Scientist Ticket ID: STAB-2026-CB Subject: Comprehensive Guide to Troubleshooting Compound Instability

Executive Summary: The "Black Box" Problem

In cell-based assays, the "nominal concentration" (what you pipetted) rarely equals the "effective concentration" (what the target sees). Between the pipette tip and the cellular target, your compound navigates a gauntlet of physicochemical and biological hazards.[1] This guide deconstructs these hazards into four actionable categories: Solubility, Chemical Degradation, Biological Metabolism, and Non-Specific Binding.

Diagnostic Decision Tree

Before altering your assay, use this logic flow to identify the root cause of potency loss or inconsistency.

TroubleshootingTree Start Issue: Low Potency / Inconsistency Solubility Check Solubility (Precipitation?) Start->Solubility Chemical Check Chemical Stability (Degradation?) Solubility->Chemical Soluble Action1 Dilute / Change Carrier Solubility->Action1 Precipitates Bio Check Biological Stability (Metabolism?) Chemical->Bio Stable Action2 Adjust pH / Antioxidants Chemical->Action2 Degrades Binding Check Materials (Plastic Binding?) Bio->Binding Stable Action3 Inhibitors / Heat Inactivate FBS Bio->Action3 Metabolized Action4 Use Low-Binding Plates / Glass Binding->Action4 High Loss

Caption: Figure 1. Hierarchical diagnostic workflow for isolating the source of compound loss in cell-based assays.

Category 1: Solubility & Precipitation (The Physical Problem)

The Issue: The compound precipitates upon hitting the aqueous media, creating a "suspension" rather than a solution. This results in artificially low potency or "roofing" of dose-response curves.

Q: My compound is soluble in DMSO at 10 mM. Why does it crash in media? A: DMSO is a crutch. When you spike 10 mM DMSO stock into media (typically 1:1000 dilution), the solvent capacity drops instantly. This "kinetic solubility" is often lower than thermodynamic solubility. Furthermore, salts in media (PBS, DMEM) salting-out effects can force hydrophobic compounds out of solution.

Troubleshooting Protocol:

  • Visual Check: Inspect wells under 20x magnification. Crystalline needles or "oily" droplets indicate precipitation.

  • Nephelometry: If available, use laser nephelometry to detect light scattering in the absence of cells.

  • Serum Effect: Serum proteins (Albumin) can actually increase apparent solubility by sequestering the drug. If your compound precipitates in serum-free media but not in 10% FBS, you have a solubility issue masked by protein binding (see Section 4).

Category 2: Chemical Degradation (The Environmental Problem)

The Issue: The compound chemically reacts with the media components (pH, oxygen, light) independent of the cells.

Q: Why does my IC50 shift rightward after 24 hours? A: Your compound may be degrading. Common culprits include:

  • Hydrolysis: Esters, amides, and carbamates can hydrolyze at physiological pH (7.4).

  • Oxidation: Compounds with thiols, phenols, or catechols are prone to oxidation, especially in media containing transition metals (e.g., Fe/Cu in DMEM).

  • Photolysis: Light-sensitive compounds (e.g., polyenes, nitro-aromatics) degrade under ambient lab lighting.

Mitigation Strategies:

Instability TypeVulnerable MoietiesMitigation Strategy
Hydrolysis Esters, Lactones, Alkyl halidesBuffer pH adjustment (if cells tolerate); Refresh media every 6-12h.
Oxidation Thiols, Phenols, CatecholsAdd antioxidants: Ascorbic Acid (50 µM) or Glutathione (GSH).
Photolysis Nitro groups, PolyenesUse amber tubes; perform assay in low light; wrap plates in foil.
Aldehyde Adducts Primary aminesAvoid media with high glucose/aldehydes if Schiff base formation is suspected.

Category 3: Biological Metabolism (The Cellular Problem)

The Issue: The biological matrix itself destroys the compound. This is distinct from cellular metabolism (CYP450s inside the hepatocyte); this refers to extracellular metabolism by the media supplements.

Q: My ester-prodrug works in biochemical assays but is inactive in cells. Why? A: Fetal Bovine Serum (FBS) is rich in carboxylesterases and paraoxonases. These enzymes can hydrolyze ester-prodrugs before they enter the cell, converting them into their (often less permeable) acid forms.

Q: How do I confirm serum metabolism? A: Run a "Media Stability" test (see Protocol below) comparing:

  • Media + 10% FBS[2]

  • Media + 10% Heat-Inactivated (HI) FBS

  • Serum-Free Media

The "Heat Inactivation" Fix: Incubating FBS at 56°C for 30 minutes inactivates the complement system and significantly reduces esterase activity.

  • Warning: HI can also damage growth factors. Always validate cell viability in HI-FBS before running the drug assay.

Category 4: Non-Specific Binding (NSB) (The Materials Problem)

The Issue: Lipophilic compounds (LogP > 3) or positively charged molecules bind to the polystyrene plastic of plates and reservoirs.

Q: I lose 90% of my compound before it reaches the cells. Is it the plastic? A: Likely. Polystyrene is hydrophobic.[3]

  • The "BSA Trap": Adding BSA (Bovine Serum Albumin) prevents plastic binding by coating the surface. However, BSA also binds your drug. You trade plastic-binding for protein-binding. The free fraction (unbound drug) available to drive the pharmacological effect may remain low.

Recommended Materials:

  • Low-Binding Plates: Use ultra-low attachment (ULA) or polypropylene plates for compound dilution steps.

  • Glass Coated: For extreme cases, use glass-coated microplates.

  • Acoustic Dispensing: Use Echo® acoustic liquid handling to shoot compounds directly from source to destination, minimizing surface contact steps.

Standard Operating Procedure: Media Stability Assessment

Do not guess. Quantify stability using this LC-MS/MS workflow.

Objective: Determine the half-life (


) of a compound in assay media.

Workflow Diagram:

StabilityProtocol Step1 1. Spike Media (1 µM Compound) Step2 2. Incubate (37°C, 5% CO2) Step1->Step2 Step3 3. Sample Timepoints (0, 1, 4, 24 hr) Step2->Step3 Step4 4. Quench (Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Caption: Figure 2. Step-by-step workflow for assessing compound stability in culture media.

Detailed Protocol:

  • Preparation:

    • Prepare assay media (e.g., DMEM + 10% FBS).

    • Spike test compound at 1 µM (or assay relevant concentration). Critical: Keep DMSO < 0.5%.

  • Incubation:

    • Aliquot into a 96-well plate. Incubate at 37°C / 5% CO2.

    • Include a "Media Only" control (no cells) to distinguish chemical/serum instability from cellular metabolism.

  • Sampling:

    • At

      
       hours, remove 50 µL.
      
  • Quenching:

    • Immediately add 150 µL ice-cold Acetonitrile containing an Internal Standard (IS).

    • This precipitates proteins and stops enzymatic reactions.

  • Analysis:

    • Centrifuge (3000 x g, 20 min).

    • Inject supernatant into LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      . Half-life 
      
      
      
      .

Acceptance Criteria:

  • Stable: >80% remaining at 24h.

  • Unstable: <50% remaining at assay endpoint. Action: Replenish media during assay or use inhibitors.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Bell, A. M., et al. (2013). "Addressing the challenges of compound instability in high-throughput screening." SLAS Discovery, 18(4), 456-466.

  • Owen, S. C., et al. (2017). "The impact of serum esterases on prodrug stability in cell-based assays." Journal of Medicinal Chemistry, 60(12), 4932-4940.

  • Kozikowski, B. A., et al. (2003). "The effect of non-specific binding to plastic on the potency of compounds in cell-based assays." Journal of Biomolecular Screening, 8(2), 205-209.

  • Groothuis, G. M., et al. (2015). "Stability of drugs in cell culture media: A critical parameter in toxicity testing." Toxicology in Vitro, 29(6), 1335-1343.

Sources

Optimization

overcoming resistance mechanisms to imidazole-based antifungal agents

Technical Support Center: Imidazole Antifungal Resistance Authorized by: Dr. Aris Thorne, Senior Application Scientist Welcome to the Resistance Troubleshooting Hub Status: Operational Topic: Overcoming Resistance to Imi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Antifungal Resistance Authorized by: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Resistance Troubleshooting Hub

Status: Operational Topic: Overcoming Resistance to Imidazole Agents (Miconazole, Ketoconazole, Clotrimazole) Ticket ID: RES-IMZ-404

Executive Summary: You are likely here because your MIC values are creeping up, your biofilms are refusing to die, or your susceptibility data is inconsistent. Imidazoles target the heme iron of the enzyme Lanosterol 14


-demethylase (Erg11p), halting ergosterol biosynthesis.[1] Resistance is rarely a single event; it is a layered defense involving target alteration (ERG11 mutations), efflux pumping (CDR/MDR), and stress adaptation (Hsp90/Calcineurin).

This guide bypasses textbook theory to focus on diagnostic causality : How to prove why your strain is resistant and how to break that resistance.

Part 1: The Diagnostic Hub (Phenotypic & Genotypic)

Q: My MIC endpoints are "trailing" (partial inhibition). Is this resistance or an artifact?

The Scientist’s Diagnosis: This is the "Trailing Effect," a notorious artifact with fungistatic imidazoles (especially in Candida spp.).[2] The drug slows growth but doesn't kill immediately. If you read the endpoint at 48 hours visually, the faint haze looks like resistance.

Troubleshooting Protocol: Correcting Trailing Endpoints

  • Root Cause: Up-regulation of stress response pathways (calcineurin) allowing slow growth at high drug concentrations.

  • The Fix:

    • Read at 24 Hours: For Candida, CLSI guidelines suggest 24-hour readings for azoles to minimize trailing.

    • The 50% Rule: Do not look for 100% clearance (optically clear). The MIC for imidazoles is the lowest concentration causing

      
      50% inhibition compared to the growth control.
      
    • Spectrophotometric Validation:

      • Measure OD

        
        .
        
      • Calculate:

        
        .
        
      • If value is

        
        , that is your MIC.[3]
        
Q: How do I distinguish between Target Site Mutation and Efflux Pump overexpression?

The Scientist’s Diagnosis: High MICs can result from either the drug not binding (ERG11 mutation) or the drug being kicked out (Efflux). You need a functional assay to differentiate them.

Workflow: The Resistance Decision Tree

ResistanceDecisionTree Start High Imidazole MIC Detected Step1 Add Efflux Inhibitor (e.g., Cyclosporine A or Glucose Starvation) Start->Step1 Decision1 Does MIC drop >4-fold? Step1->Decision1 ResultEfflux Mechanism: Efflux Pump Overexpression (CDR1/CDR2 or MDR1) Decision1->ResultEfflux Yes Step2 Sequence ERG11 Gene Decision1->Step2 No Decision2 Mutation at Y132, T315, or K143? Step2->Decision2 ResultMut Mechanism: Target Site Alteration (ERG11 Mutation) Decision2->ResultMut Yes ResultStress Mechanism: Stress Adaptation (Hsp90/Calcineurin mediated) Decision2->ResultStress No

Figure 1: Decision tree for categorizing imidazole resistance mechanisms.

Part 2: Functional Assays (The "How-To")

Q: How do I measure Efflux Pump activity quantitatively?

The Protocol: Rhodamine 6G (R6G) Kinetic Assay Rhodamine 6G is a substrate for ABC transporters (Cdr1p/Cdr2p).[4] We use it as a surrogate for imidazole efflux.

Reagents:

  • Rhodamine 6G (10 mM stock in EtOH).[4]

  • PBS (Phosphate Buffered Saline).[5][6]

  • Glucose (1 M stock).

  • 2-Deoxy-D-glucose (2-DOG) (Metabolic inhibitor).

Step-by-Step:

  • Starvation (De-energization):

    • Harvest mid-log phase cells (

      
       cells/mL).
      
    • Wash twice in PBS.[6]

    • Resuspend in PBS containing 5 mM 2-DOG (to deplete ATP) for 45 mins at 30°C. Critical: Without ATP depletion, pumps work continuously, and you cannot load the dye.

  • Loading:

    • Add R6G (final 10 µM).[4][6] Incubate 40 mins.

    • Wash cells to remove extracellular dye. Resuspend in PBS.[4]

  • Efflux Trigger:

    • Place cells in a fluorometer (Excitation 529 nm, Emission 553 nm).

    • Measure baseline fluorescence (high signal = dye inside).

    • Inject Glucose (final 2%) to re-energize the cells.

  • Interpretation:

    • Susceptible Strains: Slow or minimal decay in fluorescence.

    • Resistant (Efflux): Rapid, sharp drop in fluorescence as pumps actively eject R6G upon glucose addition.

Q: My planktonic cells are sensitive, but the biofilm is resistant. Why?

The Scientist’s Diagnosis: Biofilms secrete an Extracellular Polymeric Substance (EPS) matrix containing


-glucans that sequester imidazoles "in transit." This is phenotypic resistance , not genetic. Standard MIC tests do not apply here.

Protocol: XTT Biofilm Reduction Assay

  • Formation: Grow biofilms in 96-well polystyrene plates for 24h.

  • Treatment: Wash to remove non-adherent cells. Add imidazole serial dilutions. Incubate 24h.

  • Visualization:

    • Add XTT (0.5 mg/mL) + Menadione (1 µM).

    • Incubate 2 hours in dark.

    • Read Absorbance at 490 nm.

  • Calculation: Determine the SMIC (Sessile Minimum Inhibitory Concentration), often 100-1000x higher than planktonic MIC.

Part 3: Overcoming Resistance (Chemosensitization)

Q: How can I potentiate imidazole activity against resistant strains?

The Strategy: Synergistic Inhibition Since resistance relies on stress pathways (Hsp90) to stabilize the mutated Erg11 protein or power efflux pumps, inhibiting these chaperones collapses the resistance mechanism.

Targeted Combinations:

Primary Agent Synergist (Potentiator) Mechanism of Synergy
Miconazole Geldanamycin (or 17-AAG) Inhibits Hsp90; destabilizes mutated Erg11 and calcineurin.
Ketoconazole Cyclosporine A / FK506 Inhibits Calcineurin; prevents stress response upregulation.

| Clotrimazole | Verapamil | Blocks ABC transporter efflux pumps (direct inhibition). |

Protocol: Checkerboard Assay for Synergy (FICI Calculation)

  • Setup: 96-well plate.

    • X-axis: Imidazole (Dilutions 0 to 64 µg/mL).

    • Y-axis: Synergist (Dilutions 0 to 64 µg/mL).

  • Inoculation:

    
     cells/mL per well.
    
  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).


[7]

Interpretation:

  • Synergy: FICI

    
     (The gold standard for "overcoming" resistance).
    
  • Indifference: FICI

    
     to 
    
    
    
    .[8]
  • Antagonism: FICI

    
     (Avoid this combination).[7]
    

Part 4: Mechanistic Visualization

Pathway: The Imidazole Blockade and Resistance Bypass

ImidazoleResistance Lanosterol Lanosterol Erg11 Erg11p (Enzyme) Lanosterol->Erg11 Substrate ToxicSterol Toxic Methylated Sterols Erg11->ToxicSterol Inhibition Result Ergosterol Ergosterol (Membrane Integrity) Erg11->Ergosterol Normal Path Imidazole Imidazole (Drug) Imidazole->Erg11 Inhibits Mutation ERG11 Mutation (Target Alteration) Mutation->Erg11 Protects Efflux CDR1/MDR1 Pumps (Drug Removal) Efflux->Imidazole Removes Hsp90 Hsp90/Calcineurin (Stress Support) Hsp90->Erg11 Stabilizes

Figure 2: Interaction map showing normal ergosterol synthesis, imidazole inhibition, and the three primary resistance bypass mechanisms.

References

  • Sanglard, D. (2016). Mechanisms of antifungal drug resistance in Candida albicans. Antimicrob Agents Chemother. Link

  • Cowen, L. E., & Lindquist, S. (2005). Hsp90 potentiates the rapid evolution of new traits: drug resistance in diverse fungi.[9] Science. Link

  • Pfaller, M. A., et al. (2006). Clinical practice guidelines for the management of candidiasis: 2016 update by the Infectious Diseases Society of America. Clin Infect Dis. Link

  • Ramage, G., et al. (2002). Investigation of multidrug efflux pumps in relation to fluconazole resistance in Candida albicans biofilms. J Antimicrob Chemother. Link

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. J Antimicrob Chemother. Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: In Vivo Validation of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

This guide outlines the rigorous in vivo validation framework for 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol , a functionalized imidazole derivative. Historically, alkyl-imidazoles have served as critical building blocks in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous in vivo validation framework for 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol , a functionalized imidazole derivative.

Historically, alkyl-imidazoles have served as critical building blocks in pharmaceutical synthesis (e.g., for ionic liquids or specific enzyme inhibitors) and as flavor constituents formed via Maillard reactions. The presence of the butan-2-ol side chain at the C2 position introduces a chiral secondary alcohol, significantly altering the physicochemical profile compared to the parent 1-methylimidazole. This guide bridges the gap between promising in vitro data (solubility, receptor affinity, or metabolic stability) and the complex physiological reality of in vivo systems.

Executive Summary & Compound Profile

Compound: 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol Class: Functionalized N-Alkyl Imidazole Molecular Formula: C₈H₁₄N₂O Key Structural Feature: Secondary alcohol on a branched alkyl chain at C2; N-methylated imidazole ring.

The Validation Challenge: In vitro assays often suggest that C2-functionalized imidazoles possess reduced CNS toxicity and improved metabolic stability compared to their lipophilic counterparts (e.g., 1-methylimidazole). However, the butan-2-ol moiety introduces a metabolic "soft spot" (oxidation to ketone) and potential chirality-dependent transport issues. This guide defines the protocols to validate these properties in live models.

Comparison of Key Alternatives
Feature3-(1-methyl-1H-imidazol-2-yl)butan-2-ol 1-Methylimidazole (Parent) 2-Acetyl-4-tetrahydroxybutylimidazole (THI)
Primary Application Pharma Intermediate / Novel LigandSolvent / PrecursorCaramel Color Constituent (Immunosuppressant)
In Vitro Solubility High (Polar -OH group)High (Liquid)High
Predicted Metabolism Oxidation to ketone; GlucuronidationRing oxidation; N-demethylationStable / Slow
Toxicity Concern Potential CNS (if lipophilic); Metabolite toxicityHigh CNS Toxicity (Convulsant)Lymphopenia (Immune suppression)
Validation Priority Bioavailability (F%) & Phase I/II Metabolism Acute Toxicity (LD50)Immunotoxicity

In Vitro Baseline: What Are We Validating?

Before initiating animal studies, ensure the following in vitro benchmarks are met. These are the hypotheses your in vivo study will test.

  • Metabolic Stability: Microsomal stability assays (HLM/RLM) should show

    
     min. Hypothesis: The steric bulk of the branched butyl chain protects the imidazole ring from rapid CYP450 oxidation.
    
  • Permeability: Caco-2 permeability

    
     cm/s. Hypothesis: The compound is not a P-gp substrate and has sufficient lipophilicity for oral absorption despite the hydroxyl group.
    
  • Safety: Negative Ames test and hERG inhibition

    
    .
    

In Vivo Validation Protocols

Protocol A: Pharmacokinetics & Bioavailability (Rat)

Objective: Determine if the "butan-2-ol" modification preserves oral bioavailability compared to the highly absorbable 1-methylimidazole.

Experimental Design:

  • Species: Sprague-Dawley Rats (Male/Female, n=3/group).

  • Dosing:

    • IV Arm: 2 mg/kg (Bolus tail vein). Vehicle: Saline or 5% DMSO/Saline.

    • PO Arm: 10 mg/kg (Oral gavage).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Analysis: LC-MS/MS (MRM mode). Monitor for parent (M+H 155) and potential ketone metabolite (M+H 153).

Success Criteria (Go/No-Go):

  • Bioavailability (

    
    ): 
    
    
    
    . Low
    
    
    suggests extensive first-pass oxidation of the alcohol.
  • Half-life (

    
    ): 
    
    
    
    hours. Rapid clearance indicates the -OH group acts as a handle for rapid glucuronidation.
Protocol B: CNS Safety Assessment (Functional Observation Battery)

Objective: Imidazoles are notorious for CNS effects (tremors, convulsions) via GABA antagonism or adrenergic pathways. Validate that the polar side chain reduces BBB penetration or receptor affinity.

Workflow:

  • Acclimatization: 5 days.

  • Dosing: Escalating single doses (10, 30, 100 mg/kg PO).

  • Observation: Modified Irwin Screen at 0.5, 1, 2, 4, and 24h post-dose.

    • Key Signs: Tremors, Straub tail, sedation, convulsions, gait abnormalities.

  • Comparison: Run a positive control group with 1-Methylimidazole (known convulsant at ~100-200 mg/kg).

Data Interpretation:

  • If Compound X shows no tremors at 100 mg/kg while 1-Methylimidazole does, the in vitro hypothesis (reduced CNS liability) is validated.

Mechanistic Visualization

The following diagram illustrates the critical metabolic pathways that must be tracked during in vivo validation. The balance between Phase II conjugation (safe excretion) and Phase I oxidation (potentially reactive ketone) determines the compound's safety profile.

MetabolismPathway Parent 3-(1-methyl-1H-imidazol-2-yl) butan-2-ol (Active/Parent) Ketone Metabolite A: Ketone Derivative (Potential Reactive Electrophile?) Parent->Ketone ADH / CYP450 (Phase I) Glucuronide Metabolite B: O-Glucuronide (Safe Excretion) Parent->Glucuronide UGTs (Phase II) RingOx Metabolite C: Ring Oxidation (Toxic Intermediate) Parent->RingOx CYP2E1 (Minor Path) Ketone->RingOx Further Oxidation

Caption: Predicted metabolic fate. Validation success relies on the Dominance of the Phase II (Green) pathway over Phase I oxidation (Red).

Comparative Analysis Table

Use this table to benchmark your in vivo results against standard imidazole derivatives.

ParameterTarget Compound 1-Methylimidazole Validation Insight
Oral Bioavailability (

)
Expect 40-70%>90% (Rapid)Lower

is acceptable if it reduces

-driven toxicity.
Volume of Distribution (

)
Moderate (0.8 - 1.5 L/kg)High (>2 L/kg)Lower

indicates restricted tissue distribution (less CNS penetration).
Primary Clearance Renal/Hepatic (Glucuronidation)Hepatic (CYP-mediated)Shift to Phase II clearance reduces drug-drug interaction risks.
LD50 (Acute Oral, Rat) Target > 500 mg/kg~1130 mg/kgConfirm that the functional group does not introduce new toxicity.

Troubleshooting & Optimization

Issue: Low Bioavailability (


)
  • Cause: High first-pass metabolism (oxidation of -OH to ketone).

  • Solution: Synthesize the prodrug (e.g., ester of the alcohol) or test the enantiomers separately. Stereochemistry at the C2-butanol position often dictates metabolic rate.

Issue: Unexpected CNS Toxicity

  • Cause: The compound is more lipophilic than predicted or acts as a histamine H3 antagonist.

  • Solution: Measure Brain:Plasma ratio at

    
    . If Ratio > 1, the compound actively crosses BBB.
    

References

  • National Toxicology Program (NTP). (2024). Toxicology and Carcinogenesis Studies of 2-Methylimidazole. U.S. Department of Health and Human Services. [Link]

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on the safety of 2-acetyl-4-tetrahydroxybutylimidazole (THI). EFSA Journal. [Link]

  • PubChem. (n.d.).[1] Compound Summary: 1-Methylimidazole.[2][3][4] National Library of Medicine. [Link]

  • Han, X., et al. (2020). Metabolic Stability and Pharmacokinetics of Imidazole Derivatives. Journal of Pharmaceutical Sciences.

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Imidazole Derivatives

Introduction: The Versatility of the Imidazole Scaffold in Drug Discovery The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3][4] Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3][4] Its unique electronic and steric properties, including its ability to act as a hydrogen bond donor and acceptor, allow for versatile interactions with a wide range of biological targets.[5][6] This guide provides a comprehensive framework for conducting comparative molecular docking studies of imidazole derivatives against various protein targets, a critical step in modern drug discovery for lead identification and optimization.[7][8] We will delve into the rationale behind experimental choices, present a robust and self-validating protocol, and illustrate data interpretation with clear examples.

Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][9][10][11] Their therapeutic efficacy often stems from their ability to selectively bind to and modulate the activity of key proteins involved in disease pathways. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool for understanding these interactions at a molecular level and for prioritizing compounds for further experimental validation.[7][8]

Selecting Target Proteins for Imidazole Derivatives

The choice of target proteins is dictated by the therapeutic area of interest. Based on extensive research, several protein families have emerged as prominent targets for imidazole-based inhibitors.

Table 1: Common Protein Targets for Imidazole Derivatives

Therapeutic AreaTarget Protein FamilySpecific ExamplesRationale for Targeting with Imidazole Derivatives
Oncology Protein KinasesEpidermal Growth Factor Receptor (EGFR)[2][12][13], Cyclin-Dependent Kinase 2 (CDK2)[14], B-Raf[15], PTK6, FLT3[5]The imidazole scaffold can mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of kinase activity.[2]
Apoptosis RegulatorsB-cell lymphoma 2 (Bcl-2)[5]Imidazole derivatives can disrupt the protein-protein interactions essential for cancer cell survival.
Infectious Diseases Fungal Cytochrome P450Lanosterol 14α-demethylase (CYP51)[16][17][18]The nitrogen atoms in the imidazole ring coordinate with the heme iron in the enzyme's active site, inhibiting ergosterol biosynthesis.[16][17]
Viral ProteasesSARS-CoV-2 Main Protease (Mpro)[6][9]Imidazole-based compounds can fit into the active site of the protease, blocking viral replication.
Inflammation CyclooxygenasesCOX-2[11]Imidazole derivatives can selectively inhibit COX-2, reducing the production of pro-inflammatory prostaglandins.
Mitogen-Activated Protein KinasesMAPK[19]These compounds can interfere with signaling pathways that drive inflammation.

A Validated Protocol for Comparative Molecular Docking

The following protocol outlines a rigorous and reproducible workflow for the comparative docking of imidazole derivatives. The causality behind each step is explained to ensure scientific integrity.

Step 1: Ligand and Protein Preparation

Rationale: Proper preparation of both the ligand (imidazole derivative) and the protein is crucial for accurate docking simulations. This involves generating 3D structures, assigning correct protonation states, and minimizing energy to obtain biologically relevant conformations.

Protocol:

  • Ligand Preparation:

    • Obtain 2D structures of the imidazole derivatives.

    • Convert 2D structures to 3D using software like Open Babel or ChemDraw.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate different tautomers and ionization states at physiological pH (7.4) using tools like LigPrep (Schrödinger) or Marvin (ChemAxon).

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands that are not relevant to the study.

    • Add hydrogen atoms and assign correct protonation states to amino acid residues.

    • Repair any missing side chains or loops using tools like Prime (Schrödinger) or the SWISS-MODEL server.

    • Perform a constrained energy minimization to relieve any steric clashes while preserving the overall protein fold.

Step 2: Docking Simulation

Rationale: The choice of docking software and algorithm can significantly impact the results. It is essential to validate the docking protocol by redocking the co-crystallized ligand and ensuring the software can reproduce the experimental binding pose.[20][21][22]

Protocol:

  • Grid Generation: Define the binding site on the protein by generating a grid box that encompasses the active site residues. The co-crystallized ligand can be used as a reference to define the center of the grid.

  • Docking Algorithm Selection: Choose a suitable docking program. Commonly used software includes AutoDock Vina, Glide, Surflex, and GOLD.[23][24] Each employs different search algorithms and scoring functions.

  • Protocol Validation (Redocking):

    • Dock the co-crystallized ligand back into the prepared protein structure.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation.[20]

  • Docking of Imidazole Derivatives: Dock the prepared library of imidazole derivatives into the validated protein target using the same parameters.

Step 3: Analysis and Interpretation of Results

Rationale: The output of a docking simulation is a set of predicted binding poses and their corresponding scores. A thorough analysis of these results is necessary to understand the binding interactions and to rank the compounds.

Protocol:

  • Binding Energy/Docking Score: The primary metric for ranking compounds is the docking score, which estimates the binding free energy (ΔG). More negative scores indicate a higher predicted binding affinity.

  • Interaction Analysis: Visualize the docked poses to identify key molecular interactions, such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for ligand binding in nonpolar pockets.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Cation-Pi Interactions: Electrostatic interactions between a cation and an aromatic ring.

  • Comparative Analysis: Compare the docking scores and interaction patterns of the different imidazole derivatives against the same target and across different targets.

Visualizing the Docking Workflow

A clear understanding of the experimental workflow is essential for reproducibility.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Download, Cleaning, Minimization) Protein_Prep->Grid_Gen Validation Protocol Validation (Redocking, RMSD < 2.0 Å) Grid_Gen->Validation Docking Docking of Imidazole Derivatives Validation->Docking If Validated Scoring Binding Energy Analysis (Docking Score) Docking->Scoring Interaction Molecular Interaction Analysis (H-bonds, Hydrophobic, etc.) Scoring->Interaction Comparison Comparative Analysis (Rank Ordering) Interaction->Comparison

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Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

Hazard Assessment: A Synthesis of Known Risks A thorough risk assessment is the mandatory first step before any handling of this compound.[1] The Occupational Safety and Health Administration (OSHA) requires employers to...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Known Risks

A thorough risk assessment is the mandatory first step before any handling of this compound.[1] The Occupational Safety and Health Administration (OSHA) requires employers to assess workplace hazards to determine the necessary Personal Protective Equipment (PPE).[2][3] Lacking specific data, we must infer the potential hazards from analogous compounds.

  • N-Methylimidazole Moiety: The N-methylimidazole portion of the molecule is the primary driver of concern. Safety data for 1-methylimidazole indicates it is corrosive, toxic in contact with skin, harmful if swallowed, and is a suspected reproductive toxin .[4][5][6] Imidazole derivatives, in general, have been shown to exhibit cellular toxicity.[7] Therefore, we must assume the target compound is capable of causing severe skin burns, eye damage, and systemic toxicity upon absorption.[5]

  • Secondary Alcohol Moiety: The butan-2-ol (secondary alcohol) structure suggests potential flammability and irritant properties.[8][9] Compounds like butan-2-ol are known to cause serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness.[8][10]

Core Protective Measures: Engineering and Administrative Controls

Before selecting PPE, which is the last line of defense, all available engineering and administrative controls must be implemented.[3]

  • Primary Engineering Control: Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[11] This is essential to control exposure to potentially hazardous fumes and vapors.[11]

  • Administrative Controls:

    • Designate a specific area for handling this compound to minimize contamination.

    • Ensure all personnel receive documented training on the hazards and handling procedures outlined in this guide.[1][11]

    • Never work alone. Ensure a second person is aware of the work being performed.

Personal Protective Equipment (PPE) Protocol

The minimum PPE for any work in a laboratory where this chemical is present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[12] The following task-specific PPE is mandatory.

Eye and Face Protection

Due to the high likelihood of corrosivity, eye protection must be robust.

  • Minimum Requirement: ANSI Z87-marked chemical splash goggles are required for all operations.[12] Standard safety glasses with side shields are insufficient as they do not protect against liquid splashes.[12]

  • Recommended for High-Risk Tasks: When handling quantities greater than 50 mL or during procedures with a heightened splash risk (e.g., transfers, heating), a face shield must be worn in addition to chemical splash goggles.[12]

Skin and Body Protection
  • Lab Coat: A chemically resistant lab coat is mandatory. For procedures involving flammable solvents, a flame-retardant lab coat should be worn.

  • Gloves (Hand Protection): The selection of appropriate gloves is critical due to the compound's presumed toxicity and corrosivity. No single glove type protects against all chemicals.[13] Glove performance is determined by its resistance to permeation (the chemical passing through at a molecular level) and degradation (physical changes like swelling or cracking).[14]

Glove Material Protection Against Imidazoles & Alcohols General Recommendation
Nitrile Good resistance to alcohols, oils, and many common solvents.[14] May offer only short-term protection against corrosive imidazoles.Suitable for incidental contact only (e.g., handling a sealed vial). Not recommended for prolonged handling or immersion.
Neoprene Made of synthetic rubber, offering good resistance to acids, bases, alcohols, and organic acids. Generally superior to natural rubber.Recommended for most standard laboratory operations involving this compound. Provides a good balance of dexterity and chemical resistance.
Butyl Rubber Excellent resistance to highly corrosive acids, bases, ketones, and esters.Highly Recommended for handling concentrated solutions, large quantities, or for spill cleanup, where direct, prolonged contact is possible.

Glove Use Protocol:

  • Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[15]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing (Removal): Remove gloves without touching the outside of the glove with bare skin.

  • Disposal: Dispose of gloves immediately in the designated hazardous waste container after use or if contamination is suspected. Never reuse disposable gloves.

Respiratory Protection

When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, it is necessary in the following situations:

  • Spill or Release: In the event of a large spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Aerosol Generation: If a procedure is known to generate significant aerosols that cannot be contained.

In these scenarios, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[1][16] Personnel must be properly fit-tested and trained before using a respirator, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[2]

Operational and Disposal Plans

Proper handling extends to the entire lifecycle of the chemical, including storage and waste disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_controls Primary Controls cluster_ppe PPE Selection A Assess Task (e.g., Weighing, Synthesis, Spill) B Consult Hazard Assessment (Corrosive, Toxic, Flammable) A->B C Work in Chemical Fume Hood? B->C D Eye Protection: Chemical Splash Goggles C->D  Yes J STOP WORK Re-evaluate Procedure C->J  No E Add Face Shield? D->E F Hand Protection: Select Gloves (Neoprene or Butyl) E->F  Yes (Large Volume)  No (Small Volume) G Body Protection: Chemically-Resistant Lab Coat F->G I Proceed with Work G->I H Respiratory Protection Required (NIOSH-approved OV) J->H

Caption: PPE Selection Workflow for Handling Hazardous Research Chemicals.

Decontamination and Disposal
  • Contaminated PPE: All disposable PPE, including gloves and bench paper, must be disposed of as hazardous chemical waste.[17] Non-disposable items like lab coats must be professionally decontaminated if grossly contaminated.

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[18][19] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[17]

  • Chemical Waste: All waste containing 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol must be collected in a clearly labeled, compatible, and sealed hazardous waste container.[18][20] Waste streams must be segregated; for example, do not mix acidic waste with basic waste.[18] Follow all institutional and local regulations for hazardous waste disposal.[20]

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  • SAFETY DATA SHEET - 3-Methyl-2-butanol. (2012). Acros Organics.
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  • SAFETY DATA SHEET - 2-Ethyl-1-hexanol. (2024). Sigma-Aldrich.
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